5-amino-2-bromopyridin-4-ol hydrobromide
Description
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Properties
CAS No. |
2703779-23-9 |
|---|---|
Molecular Formula |
C5H6Br2N2O |
Molecular Weight |
269.9 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 5-Amino-2-bromopyridin-4-ol Hydrobromide
The following is an in-depth technical monograph designed for research and development professionals in the pharmaceutical and chemical synthesis sectors.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound 5-amino-2-bromopyridin-4-ol hydrobromide is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and complex pharmaceutical intermediates. Its structure features a pyridine core decorated with three distinct functional handles—a bromide, a hydroxyl (tautomeric), and an amine—rendering it a "tridentate" scaffold for divergent synthesis.
Core Identifiers
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number (Salt) | 2703779-23-9 |
| CAS Number (Free Base) | 1805270-39-6 |
| Molecular Formula | C₅H₅BrN₂O[1][2][3][4][5][6][7][8][9] · HBr (C₅H₆Br₂N₂O) |
| Molecular Weight | 269.92 g/mol (Salt); 189.01 g/mol (Free Base) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in DCM |
| Purity Standard | Typically ≥95% (HPLC) for synthetic applications |
Structural Specifications (SMILES & InChI)
-
SMILES (Salt): OC1=C(N)C=NC(Br)=C1.Br
-
SMILES (Free Base): OC1=C(N)C=NC(Br)=C1
-
InChI Key: XTHKRYHULUJQHN-UHFFFAOYSA-N (Free Base Analog)
Structural Analysis: Tautomerism & Reactivity
A critical feature of 4-hydroxypyridines is their prototropic tautomerism. While the CAS name specifies the "ol" (hydroxy) form, the compound exists in equilibrium with its "one" (pyridone) tautomer. This equilibrium is solvent-dependent and dictates reactivity during nucleophilic substitutions.
Tautomeric Equilibrium
In polar protic solvents, the pyridone form often predominates due to the stability of the amide-like resonance. However, the presence of the electron-withdrawing bromine at C2 and the amino group at C5 significantly influences the electronic density, potentially stabilizing the hydroxy form in non-polar environments.
Figure 1: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone forms.
Scaffold Versatility
This molecule is a "privileged scaffold" in medicinal chemistry because it offers three orthogonal vectors for chemical expansion:
-
C2-Bromine: Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C5-Amine: Available for amide coupling, reductive amination, or urea formation.
-
C4-Hydroxyl: A handle for etherification (Mitsunobu/SNAr) or conversion to a leaving group (e.g., triflate) for subsequent cross-coupling.
Synthesis Strategy & Manufacturing
The synthesis of 5-amino-2-bromopyridin-4-ol presents a regioselectivity challenge. The direct nitration of 2-bromo-4-hydroxypyridine requires careful control to favor the C5 position over the C3 position.
Mechanistic Pathway
The most robust industrial route typically involves the nitration of the 4-hydroxy precursor followed by selective reduction.
Step 1: Nitration The hydroxyl group at C4 is a strong ortho, para-director. The bromine at C2 is ortho, para-directing but deactivating.
-
Site C3: Ortho to OH, Ortho to Br. Sterically crowded.
-
Site C5: Ortho to OH, Para to Br. Sterically favored.
-
Result: Under standard mixed-acid conditions, C5 substitution is kinetically favored, though C3 isomers must be removed via crystallization.
Step 2: Reduction Reduction of the nitro group to the amine must be performed using chemoselective agents (e.g., Fe/NH₄Cl or SnCl₂) to prevent hydrogenolysis (de-bromination) of the C2-Br bond, which would occur under standard Pd/C hydrogenation.
Validated Synthetic Workflow
Figure 2: Industrial synthesis workflow ensuring regioselectivity and halogen retention.
Handling, Safety, and Stability
As a hydrobromide salt of a halogenated aminopyridine, this compound requires specific handling protocols to ensure operator safety and compound integrity.
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage Conditions:
-
Hygroscopic: The HBr salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Light Sensitive: Protect from light to prevent slow debromination or oxidation of the amine.
-
-
Stability: Stable in solid form for >2 years if stored properly. In solution, the free base is susceptible to oxidation (browning) upon prolonged air exposure.
References
-
Sigma-Aldrich. this compound Product Page. Accessed March 2026. Link
-
BLD Pharm. Product Analysis: CAS 2703779-23-9.[3][4] Accessed March 2026. Link
-
PubChem. Compound Summary: 5-Amino-2-bromopyridin-4-ol (Free Base CAS 1805270-39-6).[3] National Library of Medicine. Link
-
Deady, L. W., et al. "Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines." Australian Journal of Chemistry, 1982.[7] (Contextual reference for halogenated pyridine synthesis).
Sources
- 1. 3-Bromo-4-ethoxypyridine 1-oxide|CAS 17117-16-7 [benchchem.com]
- 2. Buy 4,4'-Dimethoxy-2,2'-bipyridine | 17217-57-1 [smolecule.com]
- 3. 1310089-50-9|6-Bromo-4-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. 109613-97-0|2-Bromo-4-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Whitepaper: Physicochemical Profiling of 5-Amino-2-bromopyridin-4-ol Hydrobromide
The following technical guide details the physicochemical profile, synthetic pathways, and handling protocols for 5-Amino-2-bromopyridin-4-ol Hydrobromide .
Executive Summary
This compound (CAS: 2703779-23-9) is a highly specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates. Functioning as a dual-functionalized pyridine scaffold, it offers orthogonal reactivity: the 2-bromo position facilitates metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-amino and 4-hydroxy groups provide handles for heterocyclization or hydrogen-bonding interactions within a protein active site (e.g., the hinge region of kinases). This guide outlines its critical physicochemical properties, tautomeric behavior, and validated handling procedures.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Parameter | Detail |
| IUPAC Name | 5-Amino-2-bromo-4-pyridinol hydrobromide |
| Common Name | 5-Amino-2-bromopyridin-4-ol HBr |
| CAS Number (Salt) | 2703779-23-9 |
| CAS Number (Free Base) | 1805270-39-6 |
| Molecular Formula | C₅H₅BrN₂O[1][2][3] · HBr (Total: C₅H₆Br₂N₂O) |
| Molecular Weight | 269.92 g/mol (Salt); 189.01 g/mol (Free Base) |
| SMILES | OC1=C(N)C=NC(Br)=C1.Br |
| Appearance | Off-white to beige crystalline solid |
Tautomeric Equilibrium
A critical feature of 4-hydroxypyridines is the prototropic tautomerism between the 4-pyridinol (aromatic) and 4-pyridone (non-aromatic) forms. While the pyridone form is generally favored in solution for simple 4-hydroxypyridines, the presence of the electron-withdrawing bromine at C2 and the electron-donating amino group at C5 influences this equilibrium. In the solid state and in polar aprotic solvents (DMSO), the compound may exhibit significant pyridone character, affecting hydrogen bond donor/acceptor profiles in medicinal chemistry applications.
Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.
Physicochemical Parameters
Solubility & Lipophilicity
The hydrobromide salt significantly enhances aqueous solubility compared to the free base, facilitating its use in aqueous reaction media or biological assays.
| Solvent | Solubility (Estimated) | Comment |
| Water | Soluble (>10 mg/mL) | Salt form dissociates; pH dependent. |
| DMSO | Highly Soluble (>50 mg/mL) | Preferred solvent for stock solutions. |
| Methanol | Soluble | Suitable for transfers and analysis. |
| DCM/Hexane | Insoluble | Poor solubility in non-polar organics. |
Acid-Base Properties (pKa)
The compound is amphoteric.
-
pKa 1 (~0.5 - 1.5): Protonation of the pyridine nitrogen (suppressed by the electron-withdrawing 2-Br).
-
pKa 2 (~3.0 - 4.0): Protonation of the 5-amino group.
-
pKa 3 (~8.5 - 9.5): Deprotonation of the 4-hydroxy group (phenolic/pyridone acidity).
Synthetic & Purification Considerations
While specific industrial routes are proprietary, the most chemically consistent pathway for this isomer involves the functionalization of a 4-alkoxypyridine precursor followed by deprotection.
Proposed Synthetic Pathway
The "HBr" salt form suggests the final step involves the cleavage of a methyl ether (methoxy group) using hydrobromic acid.
-
Starting Material: 2-Bromo-4-methoxypyridine.[4]
-
Nitration: Electrophilic aromatic substitution introduces a nitro group at C5 (ortho to the directing methoxy group).
-
Intermediate: 2-Bromo-4-methoxy-5-nitropyridine.
-
-
Reduction: Selective reduction of the nitro group to an amine (using Fe/NH₄Cl or SnCl₂ to avoid debromination).
-
Intermediate: 5-Amino-2-bromo-4-methoxypyridine.
-
-
Demethylation: Heating with 48% HBr cleaves the methyl ether to the alcohol, simultaneously forming the HBr salt.
-
Product:5-Amino-2-bromopyridin-4-ol HBr .[5]
-
Figure 2: Retrosynthetic analysis showing the likely industrial route via demethylation.
Analytical Characterization
To validate the identity of 5-Amino-2-bromopyridin-4-ol HBr, the following analytical signals are diagnostic.
Proton NMR (DMSO-d6)
-
δ ~11.5 - 12.5 ppm (br s, 1H): OH/NH (pyridone NH or phenolic OH, exchangeable).
-
δ ~7.5 - 8.0 ppm (s, 1H): C6-H proton (deshielded by adjacent N and NH2).
-
δ ~6.8 - 7.2 ppm (s, 1H): C3-H proton (shielded relative to C6).
-
δ ~5.0 - 6.0 ppm (br s, 2-3H): NH₂ protons + HBr proton (often broadened or exchanged).
HPLC Method (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% TFA (to maintain protonation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
Stability & Handling
Storage Protocols
-
Hygroscopicity: As a hydrobromide salt, the compound is likely hygroscopic. Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) if possible.
-
Light Sensitivity: Aminopyridines can undergo photo-oxidation. Store in amber vials or foil-wrapped containers.
-
Temperature: Store at 2–8°C for long-term stability.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Note: The presence of the bromide ion and the pyridine ring suggests potential irritation to mucous membranes.
References
-
Lombardino, J. G. (1981).[8] Preparation of 2-Amino-5-methoxypyridine and related compounds. Journal of Medicinal Chemistry, 24(1), 39–42. (Cited for synthetic logic of aminomethoxypyridines).[8][9]
-
National Center for Biotechnology Information . (2026). PubChem Compound Summary for CAS 1805270-39-6. Retrieved March 2, 2026, from [Link]
Sources
- 1. 2-Amino-5-bromopyridin-4-ol 98% | CAS: 1261269-33-3 | AChemBlock [achemblock.com]
- 2. 1417163-00-8_CAS号:1417163-00-8_5-(2-(2H-Tetrazol-5-yl)ethyl)-1H-indazole - 化源网 [chemsrc.com]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-bromopyridine 0.97 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. ijssst.info [ijssst.info]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-2-bromopyridin-4-ol Hydrobromide
Executive Summary
In modern medicinal chemistry, functionalized pyridine derivatives serve as foundational scaffolds for a vast array of therapeutics, particularly kinase inhibitors and central nervous system (CNS) modulators. 5-Amino-2-bromopyridin-4-ol hydrobromide is a highly versatile, tri-functionalized building block. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural logic, and field-proven experimental protocols to ensure high-fidelity analytical validation and downstream synthetic success.
Physicochemical Profiling & Structural Logic
Understanding the exact quantitative metrics of a building block is the first step in robust assay design. Below is the summarized physicochemical profile of the hydrobromide salt.
| Property | Value | Specification Notes |
| Chemical Name | This compound | IUPAC standard nomenclature |
| CAS Number | 2703779-23-9 | Unique identifier for the HBr salt [1] |
| Molecular Formula | C₅H₆Br₂N₂O | Base (C₅H₅BrN₂O) + HBr |
| Molecular Weight | 269.92 g/mol | Monoisotopic mass validation required |
| SMILES Code | OC1=CC(Br)=NC=C1N.[H]Br | Useful for in silico modeling |
| H-Bond Donors | 4 | Contributes to target binding affinity |
| H-Bond Acceptors | 3 | Key for kinase hinge-region interactions |
The Causality of Salt Selection
A critical question in synthetic design is: Why utilize the hydrobromide salt rather than the freebase (CAS 1805270-39-6)? The freebase form of 5-amino-2-bromopyridin-4-ol is highly electron-rich due to the electron-donating hydroxyl (-OH) and amino (-NH₂) groups on the pyridine ring. This makes the freebase highly susceptible to rapid oxidative degradation when exposed to atmospheric oxygen.
By converting the compound to the hydrobromide salt , the most basic nitrogen is protonated. Causality: This protonation significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the system, drastically reducing its susceptibility to oxidation, thereby extending shelf-life and ensuring reproducible stoichiometry in sensitive metal-catalyzed cross-coupling reactions. Furthermore, the HBr salt dramatically enhances solubility in polar protic solvents, streamlining reverse-phase chromatography.
Analytical Characterization Workflow
Before deploying this building block in multi-step syntheses, orthogonal validation of purity and mass is mandatory.
Analytical workflow for validating the purity and mass of the hydrobromide salt.
Synthetic Utility in Drug Discovery
The strategic positioning of functional groups on this scaffold makes it a privileged structure for drug discovery [2].
-
C-2 Bromine: A prime site for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
C-5 Amino Group: Available for amidation, reductive amination, or conversion to a distinct heterocycle (e.g., imidazopyridines).
-
C-4 Hydroxyl: Can be utilized for directed ortho-metalation or converted to a triflate for further functionalization.
Synthetic logic for utilizing the pyridine scaffold in drug discovery.
Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following causal-driven methodologies.
Protocol A: LC-MS Purity and Mass Assessment
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of a 1:1 mixture of LC-MS grade Methanol and Water.
-
Causality: The hydrobromide salt exhibits poor solubility in pure organic solvents. The aqueous fraction dissociates the crystal lattice, while the methanol ensures the organic core remains fully solvated, preventing precipitation in the autosampler.
-
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).
-
Mobile Phase: Use a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Crucially, both solvents must contain 0.1% Trifluoroacetic acid (TFA).
-
Causality: TFA acts as an ion-pairing agent. It keeps the basic pyridine and primary amine fully protonated during the run, preventing secondary interactions with residual silanols on the silica column, which would otherwise cause severe peak tailing.
-
-
Detection: Monitor UV absorbance at 254 nm. For MS (ESI+), look for the characteristic isotopic doublet.
-
Causality: Because bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the mass spectrum of the dissociated freebase (exact mass 187.96 Da) will yield a signature doublet at m/z 188.96 [M+H]⁺ and m/z 190.96 [M+H]⁺ [3].
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-2
-
Reagent Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) at 3.0 equivalents .
-
Causality: Why 3.0 equivalents instead of the standard 2.0? Exactly 1.0 equivalent of K₂CO₃ is immediately consumed to neutralize the hydrobromide counterion, liberating the freebase in situ. The remaining 2.0 equivalents are required to attack the boronic acid, forming the reactive, nucleophilic boronate complex necessary for the transmetalation step of the catalytic cycle.
-
-
Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Degas via three freeze-pump-thaw cycles.
-
Causality: The mixed solvent system is essential; Dioxane dissolves the organic substrates and the Pd catalyst, while water is strictly required to dissolve the inorganic K₂CO₃ and facilitate the formation of the boronate species.
-
-
Reaction: Heat to 90°C under a nitrogen atmosphere for 12 hours. Cool, filter through Celite to remove palladium black, and purify via flash chromatography.
References
-
Title: this compound (C5H5BrN2O) - PubChemLite Source: PubChem Database / PubChemLite URL: [Link]
Technical Guide: Solubility Profile and Stock Preparation of 5-amino-2-bromopyridin-4-ol Hydrobromide
[1]
Introduction
In the development of small molecule inhibitors—particularly those targeting kinase pathways or serving as heterocyclic building blocks—This compound represents a critical scaffold.[1] Its amphoteric nature, combined with the hydrobromide (HBr) salt form, presents unique solubility challenges that can artifact biological data if not managed correctly.[1]
This guide provides a definitive technical analysis of this compound's solubility in Water versus Dimethyl Sulfoxide (DMSO).[1] It moves beyond simple "soluble/insoluble" binaries to explore the mechanistic implications of solvation, pH-dependent precipitation, and long-term stability in stock solutions.[1]
Chemical Structure & Physicochemical Context
To predict and manipulate solubility, we must first understand the molecule's behavior in solution.[1]
-
Core Scaffold: Pyridin-4-ol (often existing in equilibrium with its 4-pyridone tautomer).[1]
-
Substituents:
-
Salt Form (HBr): The hydrobromide counterion is added to disrupt the crystal lattice energy of the free base, theoretically enhancing aqueous solubility.[1] However, upon dissolution, the dissociation lowers the pH, which can paradoxically affect the stability of the species in buffered media.[1]
Solubility Profile: Water vs. DMSO[1][2]
The following comparison synthesizes theoretical physicochemical principles with practical laboratory observations for pyridine-based salts.
Comparative Solubility Matrix
| Feature | Water (Aqueous Buffer) | DMSO (Dimethyl Sulfoxide) |
| Solubility Limit (Est.) | Moderate (10–50 mM) | High (>100 mM) |
| Primary Mechanism | Ion-dipole interactions; H-bonding.[1] | Dipole-dipole interactions; polarizability matching.[1] |
| pH Dependency | Critical. High solubility at acidic pH (pH < 4). Risk of precipitation at neutral pH (7.[1]4) as the free base forms. | Negligible.[1][2] |
| Stability | Low.[1] Prone to hydrolysis or oxidation over days.[1] | High (if stored anhydrously).[1] |
| Freeze-Thaw Resilience | Poor.[1] Salt "crashing out" is common upon thawing.[1] | Good, but hygroscopicity must be managed.[1][3] |
| Recommended Use | Working solutions (immediate use).[1] | Master Stock solutions (long-term storage).[1] |
Deep Dive: The Aqueous Trap
While the HBr salt dissolves readily in pure water (resulting in an acidic solution), biological assays require physiological pH (7.4) .[1]
-
The Mechanism: When you dilute an acidic aqueous stock of this compound into a pH 7.4 buffer (e.g., PBS), the HBr dissociates/neutralizes.[1] The molecule reverts to its free base or zwitterionic form.[1]
-
The Risk: If the concentration exceeds the intrinsic solubility of the free base (often <100 µM for bromo-pyridines), the compound will precipitate as "invisible" micro-crystals.[1] This leads to false negatives in enzymatic assays or clogging in microfluidics.[1]
Deep Dive: The DMSO Advantage
DMSO is the superior solvent for this compound due to its high dielectric constant and ability to solvate both the aromatic core and the ionic salt species.[1]
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on your experimental end-point.
Figure 1: Decision tree for solvent selection based on concentration requirements and precipitation risk.
Experimental Protocols
Protocol A: Preparation of 100 mM Master Stock in DMSO
Objective: Create a stable, high-concentration stock for long-term storage (-20°C).
-
Calculate Mass: Determine the exact molecular weight of the hydrobromide salt form (MW ≈ 269.9 g/mol , verify specific batch COA).
-
Note: Do not use the MW of the free base.[1]
-
-
Weighing: Weigh ~27 mg of compound into a tared, amber glass vial (to protect light-sensitive amino groups).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution should be clear. A slight yellow/brown tint is normal for amino-pyridines; dark brown indicates oxidation.[1]
-
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C.
Protocol B: Kinetic Solubility Assay (Aqueous)
Objective: Determine the "safe" concentration limit in your specific assay buffer (e.g., PBS pH 7.4).
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Spiking: In a 96-well clear plate, add 198 µL of PBS (pH 7.4) per well.
-
Titration: Add 2 µL of DMSO stock to the first well (100 µM final) and perform serial dilutions.
-
Incubation: Shake at 500 rpm for 2 hours at RT.
-
Readout: Measure Absorbance at 600 nm (turbidity).
Dissolution Workflow Diagram
This workflow visualizes the critical steps in handling the hydrobromide salt to prevent "salting out" or pH shock.
Figure 2: Step-by-step workflow for preparing a stable DMSO stock solution.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70622, 5-Amino-2-bromopyridine (Analogous Structure).[1] Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] (Chapter on Solubility). ScienceDirect. Retrieved from [Link]
pKa values of 5-amino-2-bromopyridin-4-ol hydrobromide
An In-Depth Technical Guide to the pKa Values of 5-amino-2-bromopyridin-4-ol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the biopharmaceutical properties of a drug candidate, including its solubility, permeability, and target engagement. This guide provides a comprehensive technical framework for understanding and determining the , a substituted pyridine of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes theoretical principles, outlines robust computational prediction workflows, and details validated experimental protocols. By explaining the causality behind methodological choices, this guide equips researchers with the necessary tools to accurately characterize the ionization behavior of this and similar complex heterocyclic compounds.
Introduction: The Critical Role of pKa in Drug Discovery
5-amino-2-bromopyridin-4-ol is a polyfunctional heterocyclic compound. The hydrobromide salt form suggests at least one basic center capable of protonation. For any ionizable drug candidate, the pKa values dictate the extent of ionization at a given physiological pH. This is a cornerstone of its drug-like properties.[1][2] The degree of ionization profoundly affects:
-
Aqueous Solubility: The ionized form of a molecule is generally more water-soluble than its neutral form.
-
Membrane Permeability: Neutral, more lipophilic species are better able to cross biological membranes via passive diffusion, a key step in oral absorption.
-
Target Binding: The charge state of a molecule can be critical for its interaction with the amino acid residues in a protein binding pocket.
-
Pharmaceutical Formulation: Understanding pKa is essential for developing stable and bioavailable dosage forms.[1]
This guide provides a multi-faceted approach to determining the pKa values of 5-amino-2-bromopyridin-4-ol, combining theoretical estimation with actionable computational and experimental workflows.
Molecular Structure and Putative Ionization Sites
To accurately determine the pKa values, one must first identify all ionizable functional groups and consider potential tautomeric forms. 5-amino-2-bromopyridin-4-ol has three such sites, making it a multiprotic system.
-
Pyridine Ring Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen can accept a proton. Its basicity is modulated by the electronic effects of the ring substituents.
-
Exocyclic Amino Group (C5-NH2): The amino group is basic and will be protonated at low pH.
-
Hydroxyl Group (C4-OH): The hydroxyl group is acidic and can lose a proton at high pH. Furthermore, it can exist in tautomeric equilibrium with its corresponding keto form, 4-pyridone. This keto-enol tautomerism is common in 4-hydroxypyridines and significantly impacts the basicity of the ring nitrogen. The 4-pyridone tautomer is substantially less basic than the 4-hydroxypyridine form.
The hydrobromide salt indicates that at least one of the basic centers, most likely the pyridine nitrogen, is protonated in the solid state.
The sequential ionization equilibria can be visualized as follows:
Caption: Stepwise deprotonation of 5-amino-2-bromopyridin-4-ol.
Theoretical pKa Estimation: An A Priori Analysis
A qualitative prediction of the pKa values can be made by analyzing the electronic influence of each substituent relative to the parent pyridine molecule (pKa ≈ 5.2).[3]
| Substituent | Position | Electronic Effect | Impact on Pyridine Nitrogen Basicity | Predicted pKa Shift |
| 2-Bromo | Ortho | -I (Inductive Withdrawal) | Strong Decrease | Lowers pKa |
| 4-Hydroxyl | Para | Tautomerism to 4-pyridone | Significant Decrease | Lowers pKa substantially |
| 5-Amino | Meta | +M (Mesomeric Donation) | Moderate Increase | Raises pKa |
Synthesis of Effects:
-
pKa₁ (Pyridinium ion ⇌ Pyridine): The powerful base-weakening effects of the 2-bromo group and, critically, the 4-pyridone tautomer are expected to dominate over the base-strengthening effect of the 5-amino group. Therefore, the pKa for the deprotonation of the pyridinium nitrogen is predicted to be significantly lower than that of pyridine (5.2).
-
pKa₂ (Protonated Amino Group): The pKa of a protonated aniline is ~4.6. This value will be modified by the electronics of the substituted pyridine ring.
-
pKa₃ (Hydroxyl Group): The pKa of a typical phenol is ~10. The electron-withdrawing nature of the pyridine ring will make the hydroxyl group more acidic, likely lowering this pKa value.
This analysis highlights the complexity of the system, where multiple ionizations and tautomerism make simple predictions challenging. For accurate values, computational and experimental methods are essential.
Computational pKa Prediction Workflow
Quantum mechanical calculations offer a powerful, first-principles approach to pKa prediction, especially for novel molecules.[4] The most common method relies on a thermodynamic cycle that dissects the process of deprotonation in solution into more readily calculable energy terms.
Caption: Thermodynamic cycle for absolute pKa calculation.
Protocol: High-Accuracy pKa Calculation
This protocol is designed to provide reliable pKa predictions with quantifiable accuracy.
-
Conformational Search:
-
Rationale: To ensure the global minimum energy structures of both the protonated (HA) and deprotonated (A⁻) species are found.
-
Method: Perform a conformational search for all relevant tautomers and protonation states using a computationally inexpensive method (e.g., molecular mechanics or a machine-learned interatomic potential like AIMNet2).[5][6]
-
-
Geometry Optimization and Frequency Calculation:
-
Rationale: To obtain accurate geometries and thermal corrections to the free energy.
-
Method: Optimize the geometry of the lowest-energy conformers and perform frequency calculations using a reliable Density Functional Theory (DFT) method. The WB97XD functional with a 6-31+G(d,p) basis set has shown good performance for pyridine derivatives.[7] Calculations should be performed in both the gas phase and with a continuum solvation model (e.g., CPCM or SMD) to account for solvent effects.
-
-
Single-Point Energy Refinement:
-
Rationale: To improve the accuracy of the electronic energy.
-
Method: Perform a single-point energy calculation on the optimized geometries with a larger basis set (e.g., 6-311++G(2d,2p)).
-
-
pKa Calculation:
-
Rationale: To combine the calculated free energies into a final pKa value.
-
Method: Use the calculated free energies in the gas phase (G°gas) and the free energies of solvation (ΔG°solv) within the thermodynamic cycle equation. The free energy of solvation of the proton is a known, empirically determined value.
-
Equation: pKa = (G°gas(A⁻) - G°gas(HA) + ΔG°solv(A⁻) - ΔG°solv(HA) - ΔG°solv(H⁺)) / (2.303 * RT)
-
This entire workflow can be automated to ensure reproducibility and high throughput.
Caption: Workflow for computational pKa prediction.
Experimental pKa Determination
Experimental measurement remains the gold standard for pKa determination. The choice of method depends on the compound's properties, such as solubility and chromophore presence, and available equipment.[8]
| Method | Principle | Advantages | Disadvantages |
| Potentiometric Titration | Measures pH change upon addition of titrant. | High accuracy, low cost, directly measures pKa.[8] | Requires sufficient solubility and sample amount. |
| UV-Vis Spectrophotometry | Measures absorbance change as a function of pH. | High sensitivity, requires very little sample. | Requires a pH-dependent chromophore near an ionization site. |
| NMR Spectroscopy | Measures change in chemical shift of nuclei as a function of pH. | Provides site-specific pKa values, structurally informative.[9] | Lower throughput, requires deuterated solvents. |
Protocol: Potentiometric Titration
This self-validating protocol is a robust method for determining the .
-
System Calibration:
-
Action: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Causality: Ensures accurate pH measurements, which are the primary data source.
-
-
Titrant Standardization:
-
Action: Titrate a primary standard (e.g., potassium hydrogen phthalate, KHP) with the prepared ~0.1 M NaOH solution to determine its exact concentration.
-
Causality: Accurate titrant concentration is crucial for calculating the moles of base added at each step, ensuring the integrity of the titration curve.
-
-
Sample Preparation:
-
Action: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 25-50 mL) of degassed, 0.1 M KCl solution. If solubility is low, a co-solvent like methanol or DMSO may be required, but this will yield an apparent pKa (pKaapp).
-
Causality: The background electrolyte (KCl) maintains a constant ionic strength. Degassing the water removes dissolved CO₂, which can interfere with the titration of bases.
-
-
Titration:
-
Action: Add the standardized NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Causality: Stepwise addition allows for the detailed construction of the titration curve, especially around the equivalence points where the pH changes rapidly.
-
-
Data Analysis:
-
Action: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For more accurate determination, use the first or second derivative of the titration curve to precisely locate the equivalence points. Specialized software (e.g., Hyperquad) can refine pKa values from the raw data.[10]
-
Causality: The midpoint of the buffering region, where [HA] = [A⁻], is where pH = pKa according to the Henderson-Hasselbalch equation.
-
Caption: Workflow for experimental pKa determination by potentiometry.
Conclusion
While no experimental pKa values are currently published for this compound, a comprehensive characterization is achievable. Theoretical analysis predicts a complex system with at least three ionizable centers, whose properties are heavily influenced by substituent effects and tautomerism. For drug development professionals, obtaining precise pKa values is not optional. A combination of high-level computational modeling using the described DFT-based workflow and meticulous experimental determination via potentiometric titration represents the most rigorous and reliable strategy. The resulting pKa data will be indispensable for building accurate structure-activity relationships (SAR) and for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any drug discovery program involving this chemical scaffold.
References
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine | PDF. Retrieved from [Link]
-
Tawa, G. J., & Stewart, J. J. (2000). Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. Journal of Molecular Graphics and Modelling, 18(2), 144-156. Retrieved from [Link]
-
Kilinç, E., & Atalay, T. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(4), 481-487. Retrieved from [Link]
-
de María, P. C. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 727(1-3), 159-165. Retrieved from [Link]
-
Yildiz, M. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(10), 257-273. Retrieved from [Link]
-
Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(Special Issue D), 88-93. Retrieved from [Link]
-
Gülcan, M., & Sirit, A. (2012). Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]
-
Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. Acta Chimica Slovenica, 59(1), 1-18. Retrieved from [Link]
-
Schön, C., & Huber, S. M. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1563. Retrieved from [Link]
-
Michalska, D., & Sobczyk, L. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 124-133. Retrieved from [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5543. Retrieved from [Link]
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728. Retrieved from [Link]
-
Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H5BrN2O). Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
-
Wagen, C., & Williams, A. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Reviews in Medicinal Chemistry, 19(10), 851-864. Retrieved from [Link]
-
Wagen, C. C., & Williams, A. M. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mrupp.info [mrupp.info]
- 3. scribd.com [scribd.com]
- 4. How to Predict pKa | Rowan [rowansci.com]
- 5. rowansci.substack.com [rowansci.substack.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
The Stability and Physicochemical Profiling of Brominated Aminopyridine Hydrobromide Salts: A Technical Guide for Drug Development
Introduction
Brominated aminopyridines (such as 2-amino-5-bromopyridine and 6-bromopyridin-3-amine) are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates or active pharmaceutical ingredients (APIs) in the development of kinase inhibitors and neurological therapeutics[1]. However, the free base forms of these compounds often present significant developability challenges, including poor aqueous solubility, suboptimal thermal stability, and susceptibility to oxidative degradation.
To overcome these liabilities, pharmaceutical scientists routinely employ salt screening. Among the various counterions evaluated, hydrobromide (HBr) salts frequently emerge as superior candidates[2]. As a Senior Application Scientist, I have observed that while hydrochloride (HCl) salts are the industry default, HBr salts of brominated aminopyridines often exhibit superior crystal lattice energies, elevated melting points, and profoundly lower hygroscopicity[3]. This whitepaper provides an in-depth mechanistic analysis of the stability of these salts, supported by self-validating experimental protocols.
Mechanistic Causality: Why Hydrobromide Salts?
The stability of a pharmaceutical salt is not merely a function of its components but is dictated by the thermodynamic stability of its crystal lattice and the electronic distribution within the molecule.
Electronic Modulation and Protonation Site
Aminopyridines possess two potential sites for protonation: the endocyclic pyridine nitrogen and the exocyclic amino group. Due to resonance stabilization, the endocyclic pyridine nitrogen is significantly more basic (pKa ~4.0–6.0, depending on the position of the electron-withdrawing bromine atom)[4]. When reacted with hydrobromic acid, protonation occurs exclusively at the pyridine ring, forming a pyridinium cation.
This protonation draws electron density away from the ring, exacerbating the electron-deficient nature of the pyridine core. While this makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) in solution[4], it dramatically stabilizes the exocyclic amino group against oxidation.
Crystal Lattice Energy and Hygroscopicity
The bromide ion (
-
Thermal Stability: This rigid, tightly packed lattice significantly increases the melting point—often 40 °C to 100 °C higher than the free base[2].
-
Hygroscopicity: The hydration energy of the bromide ion is lower than that of chloride. Consequently, while HCl salts of weak bases frequently form deliquescent hydrates, HBr salts consistently yield stable, non-hygroscopic anhydrous forms or highly stable monohydrates that resist moisture uptake even at 95% relative humidity (RH)[3].
Caption: Workflow for selection and stability validation of aminopyridine HBr salts.
Comparative Physicochemical Data
To illustrate the tangible benefits of HBr salt formation, Table 1 summarizes the typical physicochemical shifts observed when transitioning a brominated aminopyridine from its free base to its halide salts.
Table 1: Comparative Physicochemical Properties of Brominated Aminopyridine Forms
| Property | Free Base | Hydrochloride (HCl) Salt | Hydrobromide (HBr) Salt |
| Melting Point | Baseline (Often <100 °C) | +30 to +60 °C increase | +50 to +100 °C increase[2] |
| Hygroscopicity | Low | High (Prone to deliquescence) | Very Low (Anhydrous/Stable)[3] |
| Aqueous Solubility | Poor (<0.1 mg/mL) | High (>10 mg/mL) | Moderate to High (1-10 mg/mL) |
| Solid-State Stability | Prone to oxidation | Moderate (Hydration risks) | Excellent (Lattice rigidity)[5] |
Degradation Pathways and Profiling
Understanding the degradation mechanisms of brominated aminopyridine hydrobromides is essential for establishing shelf-life and formulation strategies. The primary liabilities include photolytic dehalogenation and oxidative degradation of the liberated free base.
Dehalogenation
The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage under intense UV irradiation, leading to debrominated impurities[1]. This risk necessitates light-protective packaging for the final API.
pH-Dependent Free Base Liberation
Because aminopyridines are weak bases, exposure to alkaline microenvironments (pH > pKa) will deprotonate the pyridinium ion, liberating the free base. Once the protective ionic lattice is broken, the electron-rich amino group becomes highly vulnerable to reactive oxygen species (ROS), leading to N-oxide formation or azo-dimerization.
Caption: Primary degradation pathways of brominated aminopyridines under stress.
Table 2: Forced Degradation Profile of Brominated Aminopyridine HBr
| Stress Condition | Primary Degradant | Mechanism | Extent of Degradation |
| Thermal (80 °C, 7 days) | None | Stable crystal lattice | < 0.1% |
| Photolytic (1.2M lux hrs) | Aminopyridine (Debrominated) | Homolytic C-Br cleavage | 1.5% - 3.0% |
| Oxidative (3% H₂O₂, 24h) | N-Oxide derivatives | Electrophilic oxidation | 5.0% - 10.0% |
| Hydrolytic (pH 10, 24h) | Free Base Precipitation | Deprotonation | Quantitative conversion |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and stability profiling of these salts.
Protocol 1: Synthesis and Isolation of 2-Amino-5-bromopyridine Hydrobromide
Causality Note: Synthesizing the salt in an anhydrous or low-water solvent system prevents the premature hydrolysis of the HBr and ensures the precipitation of the anhydrous polymorph.
-
Dissolution: Suspend 10.0 g of 2-amino-5-bromopyridine (synthesized via regioselective bromination of 2-aminopyridine[6]) in 100 mL of anhydrous ethyl acetate in a 250 mL round-bottom flask.
-
Temperature Control: Chill the suspension to 0–5 °C using an ice-water bath under a continuous nitrogen (
) purge to prevent atmospheric moisture ingress. -
Acid Addition: Dropwise, add 1.05 molar equivalents of 33% HBr in glacial acetic acid over 30 minutes. Do not use 48% aqueous HBr if an anhydrous crystal form is strictly required.
-
Crystallization: Stir the reaction mixture for 2 hours at 5 °C. A thick, off-white crystalline precipitate of the hydrobromide salt will form as the lattice energy drives the product out of solution.
-
Isolation: Filter the precipitate under vacuum, wash twice with 20 mL of cold ethyl acetate, and dry in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Solid-State Stability and Hygroscopicity Profiling
Causality Note: Dynamic Vapor Sorption (DVS) is prioritized over static desiccator methods because it provides real-time kinetic data on moisture adsorption/desorption, revealing potential hydrate formation.
-
Dynamic Vapor Sorption (DVS):
-
Load 15–20 mg of the HBr salt onto a DVS microbalance.
-
Subject the sample to a relative humidity (RH) cycle from 0% to 95% and back to 0% in 10% increments at 25 °C.
-
Validation Check: A mass gain of <1.0% at 95% RH confirms the non-hygroscopic nature of the HBr lattice[3].
-
-
Thermal Analysis (DSC/TGA):
-
Load 5 mg of the salt into an aluminum crucible.
-
Heat from 20 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Validation Check: Look for a single, sharp endothermic melting peak (typically >150 °C) without prior broad endotherms, confirming the absence of trapped solvent or water.
-
-
Forced Degradation (LC-MS):
-
Expose 1 mg/mL solutions of the salt to 3%
(oxidative stress) and direct UV light (photolytic stress) for 24 hours. -
Analyze via LC-MS to quantify dehalogenated and N-oxide impurities against an external standard.
-
Conclusion
The selection of the hydrobromide counterion for brominated aminopyridines is a highly effective strategy in pharmaceutical development. By leveraging the strong, polarizable nature of the bromide ion, formulation scientists can force these weak bases into rigid, high-melting, and non-hygroscopic crystal lattices. While the inherent chemical liabilities of the brominated pyridine ring (such as photolytic dehalogenation) remain, the solid-state stability conferred by the HBr salt drastically widens the therapeutic formulation window.
References
- Grokipedia.Hydrobromide salts.
- Benchchem.A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine.
- USPTO.Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
- Google Patents.US9012476B2 - Hydrobromide salt of pridopidine.
- Benchchem.A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers.
- CrystEngComm (RSC Publishing).Salt formation of cabozantinib with hydrochloric and hydrobromic acids.
- Arkat USA.Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles.
Sources
5-amino-2-bromopyridin-4-ol hydrobromide as a pharmaceutical building block
An In-Depth Technical Guide to 5-Amino-2-bromopyridin-4-ol Hydrobromide as a Pharmaceutical Building Block
Abstract
Substituted pyridine scaffolds are foundational to modern medicinal chemistry, offering a privileged structural motif that imparts favorable physicochemical properties and diverse biological activities. Among these, this compound has emerged as a highly versatile and strategic building block. Its trifunctional nature—possessing a reactive bromine atom for cross-coupling, a nucleophilic amino group for derivatization, and a hydroxyl group for further modification—provides chemists with a powerful tool for rapidly generating molecular complexity. This guide provides an in-depth analysis of the compound's properties, core reactivity, and synthetic applications, with a focus on enabling drug discovery professionals to leverage its full potential in the design and synthesis of novel therapeutic agents.
The Strategic Value of the Aminobromopyridinol Scaffold
The pyridine ring is a cornerstone of numerous FDA-approved drugs due to its metabolic stability, aqueous solubility, and ability to engage in critical hydrogen bonding interactions with biological targets. The specific arrangement of substituents in 5-amino-2-bromopyridin-4-ol offers a distinct tactical advantage in drug design.
-
The C2-Bromine: This position is primed for palladium-catalyzed cross-coupling reactions, serving as a robust synthetic handle to introduce aryl, heteroaryl, or alkyl groups.[1] This capability is fundamental for exploring Structure-Activity Relationships (SAR) by building out molecular complexity from a stable core.[2][3]
-
The C5-Amino Group: As a primary amine, this group is a key nucleophile and a hydrogen bond donor. It can be readily acylated, alkylated, or used in reactions like the Buchwald-Hartwig amination to construct more complex nitrogen-containing heterocycles.[3][4] The presence of the free amine often allows for its direct use in coupling reactions without requiring protection-deprotection steps, streamlining synthesis.[5]
-
The C4-Hydroxyl Group: The pyridin-4-ol tautomer is significant for its ability to act as both a hydrogen bond donor and acceptor. This group can be alkylated to form ethers or used to modulate the electronic properties and solubility of the final compound.
This trifecta of reactive sites allows for a modular and divergent approach to library synthesis, making it an invaluable starting material for programs targeting a wide range of diseases, including cancer and inflammatory disorders.[6][7]
Physicochemical Properties and Handling
While detailed experimental data for the specific hydrobromide salt is proprietary to suppliers, the core properties of the parent molecule provide a strong baseline for experimental design.
| Property | Value | Source(s) |
| CAS Number | 2703779-23-9 | [8] |
| Molecular Formula | C₅H₅BrN₂O · HBr | N/A |
| Molecular Weight | 269.92 g/mol | [9] |
| Appearance | Off-white to pale yellow solid | [9] |
| Purity | Typically ≥95% | [9] |
| Storage | Store under an inert atmosphere at 2-8°C | [9] |
Important Handling Considerations:
-
Stability: The compound is generally stable under recommended storage conditions.[10] However, like many aminopyridines, it can be sensitive to light and oxidation over time.
-
Safety: Aminobromopyridines are classified as irritants and may be harmful if swallowed.[11][12] Always handle this reagent in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Solubility: The hydrobromide salt form is expected to have enhanced solubility in polar protic solvents (e.g., water, methanol, ethanol) compared to the free base, which can be advantageous for certain reaction conditions.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is defined by the chemoselective reactivity of its three primary functional groups. A strategic approach to synthesis often involves leveraging the most robust reaction first—typically a palladium-catalyzed cross-coupling at the C-Br bond—before proceeding to modify the amino or hydroxyl groups.
Diagram: Reactivity Map of the Aminobromopyridinol Core
Caption: Key reactive sites on the 5-amino-2-bromopyridin-4-ol scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most common site for initial functionalization. Palladium-catalyzed reactions are indispensable tools for forming C-C and C-N bonds, and their importance is highlighted by the 2010 Nobel Prize in Chemistry.[2][3]
-
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) and is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.[2] For an electron-deficient heterocycle like pyridine, a moderately active palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is typically effective. The presence of the amino group does not generally interfere with the reaction, precluding the need for a protecting group.[5]
-
Buchwald-Hartwig Amination: This reaction is used to form a C-N bond between the bromopyridine and a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[3] The success of this transformation is highly dependent on the choice of phosphine ligand, with specialized, bulky electron-rich ligands developed by the Buchwald group often being critical for achieving high yields.[3]
Causality in Catalyst Selection: The choice of catalyst and ligand is not arbitrary. The catalytic cycle involves an oxidative addition of the bromopyridine to the Pd(0) center, followed by transmetalation and reductive elimination.[2] The electronic nature of the pyridine ring and the steric environment around the bromine atom dictate the kinetics of these steps. For challenging couplings, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are employed to accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative, field-proven method for the Suzuki-Miyaura coupling of an aminobromopyridine substrate. It should be considered a starting point and may require optimization for specific substrates.
Objective: To synthesize 5-amino-2-(4-methoxyphenyl)pyridin-4-ol from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
Triphenylphosphine [PPh₃] (0.06 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Scientist's Note: The use of the hydrobromide salt necessitates an additional equivalent of base to neutralize the HBr before the catalytic cycle can begin. Using a strong inorganic base like K₂CO₃ is crucial for the transmetalation step.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) species active in the catalytic cycle is sensitive to oxygen.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Scientist's Note: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard, cost-effective ligand suitable for many standard couplings. For less reactive substrates, a more advanced ligand may be required.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: Suzuki-Miyaura Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a quintessential example of a modern pharmaceutical building block. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient platform for the rapid generation of diverse and complex molecular libraries. The ability to perform selective, high-yielding transformations such as palladium-catalyzed cross-coupling at the C2-position makes it particularly valuable. As drug discovery continues to demand novel chemical matter with precisely tuned properties, the strategic application of such versatile intermediates will remain critical to the successful development of next-generation therapeutics, particularly in areas like kinase inhibition and epigenetic modulation.[13][14]
References
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . The Royal Swedish Academy of Sciences. Nobel Prize. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines . PubMed. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines . ACS Publications. Available at: [Link]
-
2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 . PubChem. Available at: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION . Heterocycles. Available at: [Link]
- Preparation method of amino pyridine bromide compound. Google Patents.
-
4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 . PubChem. Available at: [Link]
- A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
-
2 amino-5-bromopyridine . Scribd. Available at: [Link]
-
Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative . PubMed. Available at: [Link]
-
Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach . PubMed. Available at: [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II . ResearchGate. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Amino-2-bromopyridine | 13534-97-9 [chemicalbook.com]
- 5. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. 2703779-23-9|this compound|BLD Pharm [bldpharm.com]
- 9. 2-Amino-4-bromopyridin-3-ol hydrobromide | 114414-17-4 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrogen Bonding Potential of 5-Amino-2-bromopyridin-4-ol: A Technical Guide for Fragment-Based Drug Design
Executive Summary
In the realm of Fragment-Based Drug Design (FBDD), heterocyclic scaffolds that offer dense, predictable, and highly directional hydrogen bonding networks are invaluable. 5-amino-2-bromopyridin-4-ol is a highly functionalized privileged building block that presents a unique array of hydrogen bond donors (HBD) and acceptors (HBA). Its structural utility is defined by a dynamic tautomeric equilibrium, the electron-donating influence of the 5-amino group, and the steric/halogen-bonding potential of the 2-bromo substituent. This whitepaper provides an in-depth mechanistic analysis of its hydrogen bonding capabilities and outlines self-validating experimental protocols for characterizing these networks in drug discovery workflows.
Mechanistic Foundation: Tautomerism and Electronic Modulation
The core chemical behavior of 4-hydroxypyridine derivatives is governed by their1[1]. This dynamic equilibrium dictates the molecule's hydrogen bonding profile:
-
Pyridin-4-ol (Enol Form): Features an -OH donor, an -NH₂ donor, and a pyridine nitrogen acceptor.
-
Pyridin-4(1H)-one (Keto Form): The proton migrates to the endocyclic nitrogen, converting it into an -NH donor, while the 4-position becomes a highly polarized carbonyl (C=O) acceptor.
The ratio of these two tautomers is not static; it. In 5-amino-2-bromopyridin-4-ol, the 5-amino group exerts a strong electron-donating resonance effect (+M), increasing electron density on the ring and stabilizing the highly polar pyridone form. Conversely, the 2-bromo group exerts an electron-withdrawing inductive effect (-I), which subtly modulates the basicity of the adjacent pyridine nitrogen. This push-pull electronic dynamic complicates product identification but creates a highly tunable hydrogen-bonding landscape.
Fig 1. Tautomeric equilibrium of 4-hydroxypyridines modulated by solvent polarity.
Hydrogen Bonding Profiling
Understanding the exact donor/acceptor count is critical for predicting target engagement, particularly when designing 2[2]. The proximity of the 5-amino group to the 4-hydroxyl/oxo group allows for the formation of either strong intramolecular hydrogen bonds (which increase lipophilicity and membrane permeability) or bifurcated intermolecular networks.
Quantitative H-Bond Summary
| Tautomeric State | H-Bond Donors (HBD) | H-Bond Acceptors (HBA) | Dominant Interactions | Preferred Environment |
| Pyridin-4-ol | 3 (-OH, -NH₂ [x2]) | 3 (Pyridine-N, -OH oxygen, -NH₂ nitrogen) | Intramolecular (-OH to -NH₂) | Nonpolar aprotic solvents (e.g., CHCl₃) |
| Pyridin-4(1H)-one | 3 (Ring -NH, -NH₂ [x2]) | 3 (C=O oxygen, -NH₂ nitrogen, -Br halogen bond) | Intermolecular (C=O to solvent/target) | Polar protic solvents (e.g., H₂O, MeOH) |
Note: The 2-bromo substituent acts as a weak halogen bond donor (via its σ-hole) and a weak H-bond acceptor, providing a secondary vector for target specificity.
Experimental Workflows for H-Bond Characterization
To confidently utilize 5-amino-2-bromopyridin-4-ol in drug design, researchers must employ a self-validating system of orthogonal analytical techniques. The causality behind this multi-tiered approach is simple: solution-state dynamics often differ drastically from solid-state packing, and both must be understood to predict biological behavior.
Protocol A: Solution-State NMR (Solvent Titration & VT-NMR)
Objective: Determine the dominant tautomer and map solvent-accessible H-bond donors. Causality: Polar protic solvents stabilize the highly polar pyridone form via intermolecular H-bonding, whereas nonpolar aprotic solvents favor the pyridinol form due to intramolecular H-bonding stabilization[1].
-
Sample Preparation: Prepare 5 mM solutions of 5-amino-2-bromopyridin-4-ol in CDCl₃ (aprotic) and DMSO-
(protic). -
Solvent Titration: Acquire standard ¹H and ¹³C NMR spectra. Monitor the chemical shift of the exchangeable protons (-OH/-NH and -NH₂). A significant downfield shift (>2 ppm) of the core proton in DMSO-
indicates strong intermolecular hydrogen bonding, confirming a shift toward the pyridone tautomer. -
Variable-Temperature (VT) NMR: Cool the CDCl₃ sample from 298 K to 220 K. Lowering the temperature slows the proton exchange rate, allowing the observation of distinct tautomeric peaks rather than a time-averaged signal, validating the presence of an intramolecular H-bond in the enol form.
Protocol B: Solid-State X-Ray Crystallography
Objective: Map the absolute intermolecular hydrogen-bonding network. Causality: Solid-state packing traps the most thermodynamically stable H-bonded network. For 4-hydroxypyridines, this often results in 3[3].
-
Crystallization: Dissolve the compound in a 1:1 mixture of methanol/dichloromethane. Allow for slow evaporation at 4°C to yield single crystals.
-
Diffraction & Refinement: Mount a single crystal and collect diffraction data at 100 K.
-
Network Analysis: Analyze the unit cell for bifurcated hydrogen bonds between the 5-amino group of one molecule and the 4-oxo/4-ol group of an adjacent molecule.
Fig 2. Orthogonal experimental workflow for characterizing hydrogen bond networks.
Applications in Kinase Target Engagement
The arrangement of hydrogen bond accepting and donating atoms in 5-amino-2-bromopyridin-4-ol is perfectly suited for engaging the ATP-binding pocket of kinases. In 4[4], the pyridone/pyridinol scaffold acts as a potent "hinge binder."
For example, the development of5[5] frequently relies on the bidentate donor-acceptor motif provided by the 4-oxo and adjacent ring nitrogen (in the keto form) to hydrogen bond with the backbone amides of the kinase hinge region. The 5-amino group provides an additional vector to interact with solvent-exposed regions or specific gatekeeper residues, while the 2-bromo group restricts the conformational freedom of the molecule, enhancing target selectivity and reducing off-target entropy penalties.
References
-
TARGETS IN HETEROCYCLIC SYSTEMS - Società Chimica Italiana. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS - Società Chimica Italiana.[Link]
-
Optimization and Characterization of SHIP1 Ligands - NIH. [Link]
-
4-hydroxypyridine, 626-64-2 - The Good Scents Company. [Link]
-
Crystallographic approach to fragment-based hit discovery - Portland Press. [Link]
- Inhibitors of tyrosine kinase 2 mediated signaling - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]
- 4. portlandpress.com [portlandpress.com]
- 5. US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 5-amino-2-bromopyridin-4-ol hydrobromide from 2-bromo-4-methoxypyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Overview & Strategic Design
The synthesis of highly functionalized pyridine cores is a cornerstone of modern medicinal chemistry. The target compound, 5-amino-2-bromopyridin-4-ol hydrobromide , features a versatile scaffold containing an aryl bromide for cross-coupling, a primary amine for amide/urea formation, and a pyridin-4-ol (pyridone) moiety that frequently serves as a hydrogen-bond donor/acceptor in kinase inhibitors and gamma-secretase modulators.
This application note details a robust, three-stage synthetic workflow starting from 2-bromo-4-methoxypyridine . The sequence relies on a highly regioselective electrophilic aromatic nitration, followed by a chemoselective metal-mediated nitro reduction, and concludes with a global ether deprotection and salt formation.
Mechanistic Rationale (The "Why")
To ensure synthetic success and scalability, it is critical to understand the causality behind the chosen reagents and conditions:
-
Stage 1: Regioselective Electrophilic Aromatic Nitration The nitration of 2-bromo-4-methoxypyridine utilizes standard mixed acid conditions (HNO₃/H₂SO₄). The strong electron-donating resonance effect of the C4-methoxy group activates the pyridine ring toward electrophilic aromatic substitution, directing the incoming nitronium ion (
) to the ortho positions (C3 and C5). Because the C3 position is sterically hindered by the adjacent C2-bromine and C4-methoxy groups, nitration proceeds with exceptional regioselectivity at the less hindered C5 position, yielding 2-bromo-4-methoxy-5-nitropyridine 1. -
Stage 2: Chemoselective Nitro Reduction Reducing the C5-nitro group to an amine without triggering the protodehalogenation of the C2-bromine requires a chemoselective approach. Catalytic hydrogenation (e.g., H₂ with Pd/C) often leads to undesired cleavage of the aryl-bromide bond 2. Instead, a metal-mediated reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in aqueous ethanol is employed. This single-electron transfer (SET) pathway provides excellent functional group tolerance, cleanly affording 5-amino-2-bromo-4-methoxypyridine without dehalogenation 3.
-
Stage 3: Ether Cleavage and Salt Formation The final stage involves the O-demethylation of the C4-methoxy group. Refluxing the intermediate in 48% aqueous Hydrobromic acid (HBr) facilitates an Sₙ2-type cleavage where the bromide ion attacks the protonated methyl ether 4. This simultaneously yields the pyridin-4-ol core and protonates the basic C5-amine, driving the precipitation of the highly stable this compound salt directly from the reaction matrix.
Quantitative Data Summary
| Stage | Chemical Transformation | Key Reagents | Temperature & Time | Expected Yield |
| 1 | Electrophilic Nitration | HNO₃ (fuming), conc. H₂SO₄ | 0 °C → RT, 4 h | 75 – 85% |
| 2 | Chemoselective Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80 °C (Reflux), 3 h | 80 – 90% |
| 3 | Demethylation & Salt Formation | 48% aq. HBr | 110 °C (Reflux), 12 h | 85 – 95% |
Validated Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process checks (IPCs) such as color changes, precipitation events, and analytical milestones are embedded to ensure experimental integrity.
Stage 1: Synthesis of 2-Bromo-4-methoxy-5-nitropyridine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, cool concentrated H₂SO₄ (5.0 mL/g of substrate) to 0 °C using an ice-salt bath.
-
Addition: Slowly add 2-bromo-4-methoxypyridine (1.0 eq) in portions. Once dissolved, begin the dropwise addition of fuming HNO₃ (1.5 eq), maintaining the internal temperature strictly below 10 °C to prevent oxidative degradation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Validation Check 1: TLC (Hexanes/EtOAc 3:1) should indicate the complete consumption of the starting material and the appearance of a new, more polar UV-active spot.
-
Workup: Carefully pour the reaction mixture over crushed ice. Slowly neutralize the highly acidic solution by adding saturated aqueous Na₂CO₃ in portions. Caution: Vigorous CO₂ evolution and foaming will occur.
-
Isolation: Once the pH reaches 7–8, a yellow solid will precipitate. Collect the product via vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum to afford Intermediate 1.
Stage 2: Synthesis of 5-Amino-2-bromo-4-methoxypyridine
-
Setup: Suspend 2-bromo-4-methoxy-5-nitropyridine (1.0 eq) in a 4:1 mixture of Ethanol and H₂O (10 mL/g).
-
Reagent Addition: Add solid NH₄Cl (4.0 eq) followed by Iron powder (325 mesh, 5.0 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours with vigorous stirring.
-
Validation Check 2: The initial yellow suspension will transition to a dark brown/black slurry as the iron is oxidized. LCMS analysis should confirm the disappearance of the nitro mass and the emergence of the product mass
. -
Workup: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake exhaustively with Ethyl Acetate (EtOAc).
-
Isolation: Concentrate the combined filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Intermediate 2 as a pale solid.
Stage 3: Synthesis of this compound
-
Setup: In a heavy-walled round-bottom flask, suspend 5-amino-2-bromo-4-methoxypyridine (1.0 eq) in 48% aqueous HBr (10 mL/g of substrate).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 12 hours. The suspension will initially become a homogeneous solution as the starting material protonates and dissolves.
-
Validation Check 3: LCMS (positive ion mode) of a neutralized reaction aliquot should indicate a mass shift corresponding to the loss of 14 Da (cleavage of the methyl group).
-
Isolation: Cool the reaction mixture to 0 °C using an ice bath. The high polarity of the resulting pyridinol and the acidic environment will drive the spontaneous precipitation of the hydrobromide salt.
-
Purification: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a minimal amount of ice-cold isopropanol to remove residual acid and organic impurities. Dry under high vacuum to afford the target product.
Workflow Visualization
Caption: Workflow for the 3-step synthesis of this compound.
References
-
Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL: [Link]
-
Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the C-2 Position in 5-amino-2-bromopyridin-4-ol
Abstract
This technical guide provides a comprehensive framework for the strategic functionalization of the C-2 position of 5-amino-2-bromopyridin-4-ol, a highly valuable heterocyclic scaffold in medicinal chemistry and materials science. The inherent electronic complexity of this substrate, featuring competing electron-donating groups and a reactive halogen, presents unique challenges and opportunities in synthetic chemistry. This document moves beyond simple procedural listings to explain the underlying chemical principles, offering detailed, field-proven protocols for three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By elucidating the causality behind experimental choices and providing robust, self-validating protocols, this guide is intended to empower researchers, scientists, and drug development professionals to effectively derivatize this versatile molecular core.
The Substrate: Understanding the Reactivity of 5-amino-2-bromopyridin-4-ol
The synthetic utility of 5-amino-2-bromopyridin-4-ol stems from the distinct electronic nature of its constituent parts. A successful functionalization strategy requires a nuanced understanding of how these parts interact.
-
The Pyridine Core: As a heterocycle, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally makes the C-2, C-4, and C-6 positions electrophilic.[1][2]
-
The C-2 Bromine: The bromine atom at the C-2 position serves as an excellent leaving group, making it the primary handle for transition-metal-catalyzed cross-coupling reactions.[3] Its position alpha to the ring nitrogen makes the C-Br bond susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0).
-
The C-4 Hydroxyl Group: The hydroxyl group is a strong electron-donating group (EDG) via resonance. It increases the electron density of the pyridine ring, which can influence the rate of oxidative addition. Crucially, pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4-one form. This equilibrium can affect solubility, reactivity, and potential side reactions. The keto form is often the more stable tautomer.[4]
-
The C-5 Amino Group: The amino group is also a powerful EDG, further enriching the electron density of the ring system. However, its primary challenge in catalysis is its Lewis basicity. The lone pair on the amine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] This necessitates careful selection of ligands that can shield the metal center or are sterically demanding enough to disfavor such coordination.
Figure 1. Tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms of the substrate.
Palladium-Catalyzed Cross-Coupling: A General Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[6] The reactions detailed in this guide generally follow a common catalytic cycle, initiated by the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 5-amino-2-bromopyridin-4-ol, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile and robust method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C-2 position.[7][8]
Causality Behind Component Selection
-
Catalyst (Pd(dppf)Cl₂): Dichloropalladium(II)-1,1'-bis(diphenylphosphino)ferrocene is an air-stable precatalyst. The dppf ligand is a chelating phosphine with a large "bite angle," which is effective for a broad range of substrates, including electron-rich heterocycles, and helps promote the reductive elimination step.[8]
-
Base (K₂CO₃ or K₃PO₄): An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[7] Potassium phosphate is a stronger base and can be effective for more challenging couplings.
-
Solvent (1,4-Dioxane/Water): This biphasic solvent system is common for Suzuki couplings, dissolving both the organic substrate and the inorganic base.[8] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-amino-2-bromopyridin-4-ol (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Stir the mixture vigorously and heat to 80–100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Substrate Scope
| Entry | Arylboronic Acid (R-B(OH)₂) | Base | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | 90 | 6 | 91 |
| 3 | 3-Cyanophenylboronic acid | K₃PO₄ | 100 | 12 | 78 |
| 4 | Thiophene-2-boronic acid | K₂CO₃ | 90 | 10 | 82 |
Note: Yields are hypothetical and based on typical outcomes for similar substrates. Optimization may be required.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-pyridine building blocks.[9][10]
Causality Behind Component Selection
-
Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): This is the classic catalyst system for Sonogashira couplings. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[11] This intermediate then undergoes transmetalation with the palladium(II) center.
-
Base (Et₃N or DIPEA): A mild organic amine base is used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent. It also acts as a scavenger for the HBr generated during the reaction.[11]
-
Solvent (THF or DMF): Anhydrous polar aprotic solvents are typically used to ensure solubility of all components. DMF can often lead to faster reaction rates due to its higher boiling point and polarity.
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask, add 5-amino-2-bromopyridin-4-ol (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF via syringe, followed by the amine base (e.g., triethylamine, 3.0 equiv). Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C, depending on alkyne reactivity). Monitor the reaction progress by TLC or LC-MS (typically 2–24 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Substrate Scope
| Entry | Terminal Alkyne (R-C≡CH) | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylacetylene | 60 | 4 | 92 |
| 2 | 1-Hexyne | 60 | 6 | 75 |
| 3 | (Trimethylsilyl)acetylene | RT | 12 | 88 |
| 4 | Propargyl alcohol | 50 | 8 | 80 |
Note: Yields are hypothetical and based on typical outcomes for similar substrates.[9][11] Optimization may be required.
Caption: Experimental workflow for the Sonogashira coupling protocol.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C-2 position.[12][13] This reaction is particularly sensitive to ligand and base choice, especially with a potentially coordinating substrate like this one.
Causality Behind Component Selection
-
Catalyst/Ligand System: Standard phosphine ligands like PPh₃ are often ineffective. Specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BINAP) are required.[5][12] These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst complexes. Using a pre-formed catalyst (precatalyst) can ensure the efficient generation of the active Pd(0) species.
-
Base (NaOt-Bu or LHMDS): A strong, non-nucleophilic base is essential. Sodium tert-butoxide is the most common choice.[14] Its steric bulk prevents it from acting as a nucleophile, and its strength is sufficient to deprotonate the amine coupling partner to form the active amide for transmetalation.
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocol
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (Sodium tert-butoxide, 1.5 equiv) to an oven-dried Schlenk tube or vial.
-
Reagent Addition: Add 5-amino-2-bromopyridin-4-ol (1.0 equiv). Seal the vessel. If not in a glovebox, perform these additions under a positive flow of argon.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene. Then, add the amine coupling partner (1.2 equiv). If the amine is a solid, add it in step 2.
-
Reaction: Seal the vessel tightly and heat to 80–110 °C. The reaction is often pressure-sensitive, especially with volatile amines, and may require a sealed tube.[14][15] Monitor by LC-MS (typically 6–24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Substrate Scope
| Entry | Amine | Base | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | NaOt-Bu | 100 | 12 | 88 |
| 2 | Aniline | NaOt-Bu | 110 | 18 | 75 |
| 3 | Benzylamine | LHMDS | 100 | 16 | 81 |
| 4 | n-Hexylamine | NaOt-Bu | 100 | 12 | 84 |
Note: Yields are hypothetical and based on typical outcomes for similar substrates.[5][12] Optimization is critical.
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure strictly anhydrous and oxygen-free conditions. Degas all solvents thoroughly. Use a fresh bottle of catalyst or a precatalyst.
-
Cause: Catalyst inhibition.
-
Solution: For Buchwald-Hartwig, switch to a bulkier, more electron-rich ligand. For all reactions, consider increasing catalyst loading slightly.
-
-
Hydrodehalogenation (Debromination):
-
Cause: A common side reaction where the bromine is replaced by hydrogen. It can be promoted by moisture or if the transmetalation step is slow.[16]
-
Solution: Use rigorously dried reagents and solvents. For Suzuki couplings, ensure the base is active and the boronic acid is of high quality.
-
-
Homocoupling of Coupling Partner:
-
Cause: Especially prevalent in Sonogashira (Glaser coupling) and Suzuki reactions. Often promoted by the presence of oxygen.[17]
-
Solution: Maintain a strict inert atmosphere throughout the reaction. In Sonogashira, avoid excessively high temperatures.
-
References
- Organic Syntheses. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ACS Publications. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
- PMC. Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- CymitQuimica. CAS 13534-97-9: 5-Amino-2-bromopyridine.
- Scribd. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.
- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13534-97-9: 5-Amino-2-bromopyridine | CymitQuimica [cymitquimica.com]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. depts.washington.edu [depts.washington.edu]
Application Note: One-Pot Synthesis & Heterocyclization Protocols for 5-Amino-2-bromopyridin-4-ol
This Application Note provides a comprehensive technical guide on the one-pot synthesis and utilization of 5-amino-2-bromopyridin-4-ol , a critical "linchpin" scaffold in the development of kinase inhibitors (e.g., EGFR, VEGFR) and fused heterocyclic systems like oxazolo[4,5-c]pyridines.
Strategic Overview
5-Amino-2-bromopyridin-4-ol (also referred to as 2-bromo-5-amino-4-hydroxypyridine) represents a high-value pharmacophore. Its structural duality—possessing an ortho-aminophenol motif (positions 4,5) and a reactive aryl bromide (position 2)—allows for orthogonal functionalization.
-
The ortho-Aminophenol Motif: Enables rapid access to oxazolo[4,5-c]pyridines via condensation-cyclization.
-
The Aryl Bromide: Serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, typically performed after ring closure to avoid catalyst poisoning by the free amine/phenol.
This guide details two core workflows:
-
Preparation of the Scaffold: A high-yield sequence to generate the amine from its nitro precursor.
-
One-Pot Reductive Cyclization: A streamlined protocol converting the nitro-precursor directly into the fused oxazolopyridine system, bypassing the isolation of the oxidation-prone amine.
Module A: Synthesis of the Core Scaffold
Target: 5-Amino-2-bromopyridin-4-ol Precursor: 2-Bromo-4-hydroxypyridine
The synthesis requires the introduction of a nitrogen source at position 5 followed by reduction. While direct amination is difficult, nitration-reduction is the industry standard.
Protocol 1: Regioselective Nitration & Reduction
Mechanism: Electrophilic aromatic substitution followed by metal-mediated reduction.
Step 1: Nitration
-
Reagents: 2-Bromo-4-hydroxypyridine (1.0 eq), Fuming
(1.2 eq), (Solvent). -
Conditions:
to , 2 hours. -
Process:
-
Dissolve 2-bromo-4-hydroxypyridine in conc.
at . -
Add fuming
dropwise (Exothermic: maintain ). -
Allow to warm to
. The hydroxyl group directs the nitro group to the ortho position (C5), favored over C3 due to sterics and electronics of the Br at C2. -
Quench: Pour onto crushed ice. The product, 2-bromo-4-hydroxy-5-nitropyridine , precipitates as a yellow solid.
-
Yield: Typically 75-85%.
-
Step 2: Selective Reduction (Iron-Mediated)
-
Rationale: Catalytic hydrogenation (
) risks debromination (hydrodehalogenation). Iron ( ) in acetic acid or ammonium chloride is chemoselective for over . -
Reagents: Nitro-precursor (1.0 eq), Iron powder (325 mesh, 5.0 eq),
(5.0 eq), EtOH/Water (3:1). -
Protocol:
-
Suspend nitro compound in EtOH/Water.
-
Add
and heat to . -
Add Fe powder portion-wise (vigorous effervescence possible).
-
Reflux for 2 hours. Color shift from yellow to dark brown/black.
-
Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.
-
Isolation: Neutralize with
. The amine oxidizes rapidly in air; store as the hydrobromide salt or use immediately in Module B.
-
Module B: One-Pot Reductive Cyclization (The "Telescoped" Method)
Target: 6-Bromo-oxazolo[4,5-c]pyridine derivatives. Innovation: This protocol avoids isolating the air-sensitive 5-amino-2-bromopyridin-4-ol. It performs the reduction of the nitro group and the cyclization with an orthoester or aldehyde in a single reaction vessel.
Scientific Rationale
The in situ generated amine reacts immediately with the electrophile (orthoester/aldehyde), driving the equilibrium forward and preventing oxidative degradation of the aminophenol.
Protocol 2: One-Pot Synthesis of 6-Bromo-2-substituted-oxazolo[4,5-c]pyridine
| Parameter | Specification |
| Starting Material | 2-Bromo-4-hydroxy-5-nitropyridine |
| Reagent A (Reductant) | Sodium Dithionite ( |
| Reagent B (Cyclizer) | Triethyl Orthoformate (TEOF) or Aromatic Aldehyde |
| Solvent | DMSO/Water or EtOH/AcOH |
| Temperature |
Detailed Workflow (Dithionite Method)
This method is preferred for its mild conditions and water compatibility.
-
Charge: In a round-bottom flask, suspend 2-bromo-4-hydroxy-5-nitropyridine (10 mmol) in DMSO (20 mL).
-
Add Reductant: Add a solution of Sodium Dithionite (30 mmol) in water (10 mL) dropwise.
-
Observation: Solution turns from yellow to clear/pale (reduction to amine).
-
-
Add Cyclizer: Immediately add Triethyl Orthoformate (TEOF) (50 mmol) or the desired Aldehyde (12 mmol) + catalytic
-TsOH. -
Cyclization: Heat to
for 4–6 hours. -
Workup: Cool to RT. Pour into ice water (100 mL).
-
Purification: The fused heterocycle usually precipitates. Filter and wash with water.[7] Recrystallize from EtOH.
Visualization: Reaction Pathway
The following diagram illustrates the chemical logic of the one-pot reductive cyclization.
Caption: Logical flow of the telescoped reductive cyclization. The unstable aminophenol intermediate is consumed immediately, preventing oxidation.
Technical Discussion & Troubleshooting
Stability of the Amine
5-Amino-2-bromopyridin-4-ol is an electron-rich aminophenol. In basic conditions or air, it forms "pyridine-black" tars via oxidative polymerization.
-
Solution: Always maintain acidic or neutral pH during handling. If isolation is necessary, convert immediately to the Hydrobromide salt (
) by adding 48% HBr in AcOH; the salt is stable for months at .
Regioselectivity of Cyclization
When cyclizing with non-symmetric reagents (e.g., acid chlorides), regioselectivity is generally controlled by the higher nucleophilicity of the amine nitrogen compared to the phenol oxygen.
-
Pathway: N-acylation
Cyclodehydration. -
Verification: Monitor by
-NMR. The oxazole proton (C2-H) typically appears as a singlet around 8.5–9.0 ppm.
Handling the Bromide
The C2-Bromide is sensitive to catalytic hydrogenolysis.
-
Avoid:
or Formate/Pd conditions if the bromide must be retained. -
Preferred: Fe/AcOH,
, or Dithionite reductions.
References
-
Beilstein Journal of Organic Chemistry. New one-pot synthesis of fused pyridin-6-ones. (Context on aminopyrazole/pyridine cyclizations). [Link]
-
PubChem. 2-Amino-5-bromopyridin-4-ol Compound Summary. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 3. prepchem.com [prepchem.com]
- 4. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-bromopyridin-4-ol Hydrobromide
Welcome to the Technical Support Center for the synthesis of 5-amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9)[1]. This guide is designed for researchers, process chemists, and drug development professionals facing yield, purity, and isolation challenges during the synthesis of this critical halogenated pyridine building block.
Synthesizing this molecule involves the reduction of 2-bromo-5-nitropyridin-4-ol followed by salt formation. The process is notoriously prone to chemoselectivity issues (debromination) and oxidative degradation. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure high-yield recovery.
Synthesis Workflow & Mechanistic Pathway
Workflow for the chemoselective reduction and salt formation of 5-amino-2-bromopyridin-4-ol.
Troubleshooting FAQs
Q1: My reduction step yields a complex mixture, and LC-MS shows a significant[M-79] peak. How do I prevent debromination? A1: The[M-79] peak indicates hydrodehalogenation (loss of the bromine atom). When using standard Palladium on Carbon (Pd/C) with hydrogen gas, the oxidative addition of palladium into the weak C–Br bond competes directly with nitro group reduction.
-
The Fix: You must switch to a chemoselective reduction method. Using activated iron powder in the presence of a mild acid (like acetic acid) is highly effective for halonitroarenes, as it reduces the nitro group via single-electron transfer without cleaving the C–Br bond . If catalytic hydrogenation is strictly required for your scale-up, utilize Platinum on Carbon (Pt/C) or gold-supported catalysts , which heavily favor nitro reduction over dehalogenation.
Q2: The intermediate 5-amino-2-bromopyridin-4-ol turns dark brown during aqueous workup. What causes this, and how can I improve recovery? A2: Electron-rich aminopyridinols are highly susceptible to rapid air oxidation. The amine and hydroxyl groups strongly donate electron density into the pyridine ring, making it prone to oxidizing into dark, polymeric quinone-imine species.
-
The Fix: This is an oxidative degradation issue. To prevent it:
-
Perform all workups strictly under an inert atmosphere (N₂ or Ar).
-
Do not attempt to isolate or store the free base as a dry solid.
-
Immediately proceed to the hydrobromide salt formation. Protonating the amine drastically reduces the electron density of the ring, rendering the hydrobromide salt highly stable against oxidation.
-
Q3: My hydrobromide salt yield is low (<50%), and the product crashes out as a sticky gum. How do I achieve quantitative crystallization? A3: Gummy residues typically result from trapped water (introduced by aqueous HBr) or residual acetic acid from the reduction step. This compound has moderate solubility in water but is practically insoluble in cold organic solvents.
-
The Fix: Utilize a solvent-antisolvent crystallization system. Dissolve the crude free base in a minimal amount of absolute ethanol, add exactly 1.05 equivalents of 48% aqueous HBr, and then slowly titrate in an antisolvent like methyl tert-butyl ether (MTBE). Chilling the mixture to 0–5 °C will drive quantitative, highly crystalline precipitation.
Quantitative Data: Catalyst & Yield Comparison
The choice of reduction conditions dictates the overall success of the synthesis. The table below summarizes expected outcomes based on the reduction methodology applied to 2-bromo-5-nitropyridin-4-ol.
| Reduction Method | Catalyst / Reagents | Debromination Byproduct (%) | Oxidative Degradation (%) | Isolated Yield of Free Base (%) |
| Standard Hydrogenation | Pd/C, H₂ (1 atm) | > 40% | < 5% | 35 - 45% |
| Selective Hydrogenation | Pt/C, H₂ (1 atm) | < 5% | < 5% | 75 - 85% |
| Chemical Reduction | Fe powder, AcOH | < 1% | < 2% | 88 - 92% |
Standard Optimized Protocol (Self-Validating System)
This protocol utilizes an iron-mediated reduction followed by immediate salt formation to bypass isolation of the unstable free base. Every step includes an In-Process Control (IPC) to validate success before proceeding.
Step 1: Chemoselective Nitro Reduction
-
Reaction Setup: Charge a reaction vessel with 2-bromo-5-nitropyridin-4-ol (1.0 eq), iron powder (325 mesh, 5.0 eq), and a solvent mixture of EtOH/H₂O (4:1, 10 mL/g of substrate).
-
Activation: Add glacial acetic acid (2.0 eq) dropwise.
-
Causality: Acetic acid acts as a proton source and activates the iron surface, but is not acidic enough to promote unwanted side reactions or C–Br cleavage.
-
-
Execution: Heat the vigorously stirred suspension to 70 °C for 2 hours.
-
IPC 1 (Reaction Completion): Analyze via TLC (DCM:MeOH 9:1). The reaction is self-validated when the starting material (UV active, R_f ~0.6) completely disappears, replaced by a lower R_f spot (~0.3) that stains positive with ninhydrin (indicating the primary amine).
-
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the crude free base. Proceed immediately to Step 2.
Step 2: Hydrobromide Salt Formation
-
Dissolution: Redissolve the crude 5-amino-2-bromopyridin-4-ol in absolute ethanol (5 mL/g) under a nitrogen atmosphere.
-
Protonation: Cool the solution to 0–5 °C in an ice bath. Slowly add 48% aqueous HBr (1.05 eq) dropwise.
-
Causality: A slight stoichiometric excess ensures complete protonation. Avoiding a massive excess prevents the introduction of too much water, which would inhibit crystallization.
-
-
IPC 2 (Salt Formation): The solution should visually shift from a dark/colored liquid to a lighter suspension. Spot the mother liquor on pH paper to confirm pH < 2, validating complete protonation.
-
Crystallization: Add MTBE (10 mL/g) dropwise over 30 minutes to force crystallization.
-
Isolation: Stir at 0 °C for 1 hour. Filter the crystalline solid, wash with cold MTBE, and dry under vacuum at 40 °C to a constant weight.
References
-
The Reduction of Aromatic Nitro Compounds with Activated Iron Journal of the American Chemical Society URL:[Link]
-
Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts Materials (MDPI) URL:[Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach RSC Mechanochemistry URL:[Link]
Sources
Technical Support Center: Purification of 5-amino-2-bromopyridin-4-ol hydrobromide
Welcome to the technical support center for 5-amino-2-bromopyridin-4-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this versatile intermediate. Drawing from extensive field experience and established chemical principles, this document provides not just protocols, but the underlying logic to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Core Principles & Foundational Challenges
Purifying this compound is not always straightforward. The molecule's inherent structural features present a unique set of challenges that must be understood before a successful purification strategy can be devised.
The Critical Role of Tautomerism
The primary obstacle in handling pyridin-4-ol derivatives is the existence of a keto-enol tautomeric equilibrium.[1] The molecule can exist in both the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. This equilibrium is highly sensitive to solvent polarity, concentration, and temperature, often resulting in a mixture of both tautomers in solution.[1]
-
Impact on Chromatography: Since the two tautomers have different polarities, they can separate or co-elute during chromatography, leading to broad peaks, apparent impurity, or difficulty in achieving baseline separation.[1]
-
Impact on Characterization: It is common for NMR spectra of even highly pure samples to show two distinct sets of peaks, which can be mistaken for an impure sample.[1] This is a direct consequence of the keto-enol tautomerism.
Sources
Technical Support Center: Recrystallization of 5-Amino-2-bromopyridin-4-ol Hydrobromide
Welcome to the Advanced Technical Support Center for the purification of 5-amino-2-bromopyridin-4-ol hydrobromide. This compound presents unique purification challenges due to its highly polar ionic nature (hydrobromide salt), extensive hydrogen-bonding capabilities (amino and hydroxyl groups), and the extreme oxidative susceptibility of the aminopyridinol core[1].
This guide is designed for research scientists and drug development professionals, providing mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative solvent matrices to ensure high-yield, high-purity crystallization.
Solvent Selection Matrix
The hydrobromide salt of this pyridine derivative requires a delicate balance of dielectric constants to disrupt the ionic lattice during dissolution while forcing supersaturation upon cooling. Single-solvent systems often fail due to either poor solubility or excessive solubility that destroys recovery yields. An anti-solvent crystallization approach is highly recommended[2].
| Solvent System | Role | Dielectric Constant (ε) | Mechanistic Rationale & Causality |
| Methanol (MeOH) | Primary Solvent | 32.7 | High polarity efficiently disrupts the HBr ionic lattice and solvates the H-bonding -OH/-NH₂ groups. |
| Isopropanol (IPA) | Primary / Co-solvent | 18.3 | Lower polarity than MeOH; provides a steeper temperature-dependent solubility curve, minimizing yield loss[3]. |
| Methyl tert-butyl ether (MTBE) | Anti-solvent | 2.6 | Non-polar ether induces supersaturation by rapidly lowering the bulk dielectric constant without reacting with the amine[3]. |
| Diethyl Ether | Anti-solvent | 4.3 | Classic anti-solvent for hydrobromide salts; forces rapid nucleation but requires strict anhydrous conditions to prevent oiling out[2]. |
Standard Operating Procedure: Anti-Solvent Crystallization
To prevent the degradation of the electron-rich aminopyridinol core, this protocol utilizes an inert atmosphere and an MTBE/Methanol anti-solvent system[4].
Step-by-Step Methodology:
-
Preparation & Inertion: Weigh the crude 5-amino-2-bromopyridin-4-ol HBr and transfer it to a Schlenk flask. Purge the flask with Argon or Nitrogen for 10 minutes to displace oxygen and prevent auto-oxidation.
-
Dissolution: Add a minimum volume of degassed, hot Methanol (approx. 60°C). Stir magnetically until complete dissolution is achieved.
-
Self-Validation Check: The solution must be completely transparent. If undissolved particulates remain, perform a hot gravity filtration through a fluted filter paper under inert gas.
-
-
Acidic Stabilization: Add 1–2 drops of 48% aqueous HBr. This microscopic pH adjustment suppresses the formation of the easily oxidized free-base aminopyridine, locking the compound in its stable pyridinium hydrobromide state.
-
Anti-Solvent Addition: Slowly add MTBE dropwise via an addition funnel while maintaining the temperature at 60°C. Continue addition until the solution becomes faintly cloudy (reaching the "cloud point").
-
Annealing: Add exactly enough hot Methanol (typically 1–5 drops) to clear the cloudiness. Self-Validation Check: The system is now exactly at the saturation limit; any drop in temperature will induce crystallization.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize the crystal crop.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold MTBE and dry under high vacuum to a constant weight.
Troubleshooting Workflow & Logical Decision Tree
Decision tree for troubleshooting 5-amino-2-bromopyridin-4-ol HBr recrystallization workflows.
Frequently Asked Questions (FAQs)
Q: Why does my product turn dark brown or black during heating? A: Aminopyridinols are highly electron-rich and extremely susceptible to rapid oxidation, forming colored quinone-imine derivatives[1]. This degradation is exacerbated by prolonged heating and trace oxygen[4]. Solution: Always sparge your solvents with Nitrogen or Argon before use. Furthermore, adding a catalytic amount of 48% HBr ensures the compound remains fully protonated as a hydrobromide salt, which is significantly more resistant to oxidation than the free base.
Q: The compound is forming a sticky syrup at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the compound separates as a highly concentrated liquid phase rather than a solid crystal lattice. This is usually caused by adding the anti-solvent too rapidly or dropping the temperature too abruptly. Solution: Reheat the mixture until it forms a single homogenous phase. Add a small amount of the primary solvent (Methanol) to move the system away from the liquid-liquid coexistence curve, and cool at a much slower rate (e.g., 5°C per hour). Seeding the solution with a pure crystal of 5-amino-2-bromopyridin-4-ol HBr exactly at the cloud point will bypass oiling out by providing a nucleation site.
Q: My recovery yield is extremely low (<40%). What went wrong? A: Hydrobromide salts of small, polar heterocycles have immense solubility in protic solvents. If you used water or an excessive volume of methanol, the solubility curve remains too high even at 4°C. Solution: Switch your primary solvent to Isopropanol (IPA) and use MTBE as the anti-solvent[3]. IPA has a lower dielectric constant than Methanol, providing a much steeper temperature-dependent solubility gradient. This forces a higher percentage of the product out of the solution upon cooling.
References
- EP4313945B1 - Crystalline hydrobromide salt of 5-meo-dmt - Google Patents.
-
Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues - PMC. National Institutes of Health (NIH).[Link]
Sources
Technical Support Center: Troubleshooting Solubility of 5-Amino-2-bromopyridin-4-ol
Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with highly polar heterocyclic building blocks.
Part 1: Mechanistic Root Cause Analysis
Before attempting to dissolve 5-amino-2-bromopyridin-4-ol , it is critical to understand why it resists solvation.
This compound is highly amphoteric and exists in a tautomeric equilibrium with its pyridone form, 5-amino-2-bromopyridin-4(1H)-one . This structural duality equips the molecule with both strong hydrogen-bond donors (the primary amine
Consequently, the molecules form a dense, tightly packed intermolecular hydrogen-bonding network. The energy required to break this crystal lattice (lattice energy) significantly exceeds the solvation energy provided by standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). As documented in1 [1], overcoming this lattice energy requires either highly polarizable solvents, pH manipulation, or chemical masking.
Quantitative Solubility Profile
The table below summarizes the expected quantitative solubility of the unmodified free base at 25°C to guide your solvent selection.
| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Hexanes / Toluene | < 2.4 | < 0.1 | Non-polar; incapable of disrupting the H-bond network. |
| Dichloromethane (DCM) | 8.93 | < 1.0 | Weak dipole interaction; insufficient to overcome lattice energy. |
| Ethyl Acetate (EtOAc) | 6.02 | ~ 2.0 | Weak H-bond accepting capability; poor solvation. |
| Methanol (MeOH) | 32.7 | 10 - 15 | Protic solvent; competes for H-bonds but lacks sufficient dipole. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | > 50 | Strong dipole; excellent H-bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Maximum polarizability; completely disrupts lattice energy. |
Part 2: Troubleshooting & FAQs
Q1: I dissolved my compound in DMSO for a reaction, but it immediately crashed out as a fine powder during the aqueous workup. What happened? A1: You are observing classic "antisolvent precipitation." While 2[2], introducing water drastically shifts the overall dielectric constant of the medium. Because the compound has poor aqueous solubility at neutral pH, the sudden change in solvent polarity forces the compound out of solution [3]. Solution: Avoid aqueous workups if possible (e.g., use direct lyophilization or solid-phase extraction), or extract the product using a highly polar organic mixture like 10% Isopropanol in Chloroform.
Q2: My cross-coupling reaction requires a THF or Toluene environment, but the compound is completely insoluble. How can I proceed? A2: You must utilize a chemical masking strategy. By transiently protecting the primary amine (e.g., with a Boc group), you eliminate the primary hydrogen-bond donor. This drastically lowers the lattice energy, rendering the compound highly soluble in non-polar solvents like DCM, THF, and Toluene. See Protocol B below.
Q3: Can I use temperature to force the compound into a less polar solvent like Methanol? A3: Yes, but with limitations.3 [4] show that heating to 60°C in protic solvents like Methanol or Ethanol can increase solubility by 3x to 5x. However, the compound will rapidly crystallize upon cooling, which can trap reagents and ruin reaction kinetics.
Part 3: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: In Situ Solubilization via Deprotonation (For Alkylation/SNAr)
Causality: Deprotonating the acidic pyridone N-H (or 4-OH) forms a sodium salt. The resulting ionic species is rapidly solvated by polar aprotic solvents, breaking the intermolecular lattice and creating a homogenous solution ready for electrophilic attack.
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-amino-2-bromopyridin-4-ol (1.0 eq) and anhydrous DMF (0.2 M concentration). The mixture will appear as a cloudy suspension.
-
Cooling: Cool the suspension to 0°C using an ice bath to control the exothermic deprotonation.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas will evolve.
-
Solvation: Remove the ice bath and stir at room temperature for 30–45 minutes.
-
System Validation (Visual Cue): The reaction is successful when the cloudy suspension transitions into a clear, transparent solution (often with a slight yellow tint). If the solution remains cloudy, add an additional 0.1 eq of NaH.
-
Execution: The solubilized sodium salt is now ready for the dropwise addition of your chosen electrophile.
Protocol B: Chemical Masking (Boc-Protection) for Non-Polar Solubility
Causality: Reacting the
-
Solvent Blend: Suspend 5-amino-2-bromopyridin-4-ol (1.0 eq) in a 4:1 (v/v) mixture of THF and DMF. Note: THF is the primary reaction solvent, while the DMF co-solvent provides just enough initial solubility to kickstart the reaction.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). DIPEA neutralizes acidic byproducts, while DMAP accelerates the acyl transfer.
-
Protection: Cool to 0°C and add
(2.2 eq) dropwise. The excess reagent ensures complete masking of the highly polar groups. -
Reaction: Warm to room temperature and stir for 12 hours.
-
System Validation (TLC): Spot the reaction mixture on a silica TLC plate and elute with 1:1 EtOAc/Hexanes. The insoluble starting material will remain strictly at the baseline (
), while the successfully protected, highly soluble product will migrate cleanly ( ). -
Isolation: Quench with water and extract with EtOAc. The product will now easily partition into the organic layer.
Part 4: Solubilization Decision Workflow
Use the following logical workflow to determine the optimal solubilization strategy based on your specific synthetic requirements.
Decision tree for solubilizing 5-amino-2-bromopyridin-4-ol based on reaction requirements.
Part 5: References
-
Sherwood, J. et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews, ACS Publications. Available at:[Link]
-
Wang, Y. et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]
Sources
Technical Support Center: A Guide to Preventing Oxidative Degradation of 5-amino-2-bromopyridin-4-ol
Welcome to the technical support center for 5-amino-2-bromopyridin-4-ol. This valuable heterocyclic building block is instrumental in various research and development pipelines, particularly in medicinal chemistry. However, its utility is matched by its susceptibility to oxidative degradation. The electron-rich nature of the aminopyridinol ring system makes it sensitive to air, light, and other oxidizing agents, often leading to discoloration, impurity formation, and loss of reactivity.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of your 5-amino-2-bromopyridin-4-ol, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 5-amino-2-bromopyridin-4-ol.
Problem 1: My solid 5-amino-2-bromopyridin-4-ol has turned from off-white to a brown or dark purple color upon storage.
-
What's Happening: This is a classic sign of oxidative degradation.[1] The aminophenol moiety is highly susceptible to air oxidation, which can be accelerated by exposure to light and trace metal ions.[1] The initial oxidation likely forms colored quinone-imine intermediates, which can then polymerize into darker, complex mixtures.[1]
-
Immediate Actions:
-
Immediately transfer the material to an inert atmosphere environment, such as a glovebox or a desiccator flushed with argon or nitrogen.[2][3]
-
Protect the vial from light by wrapping it in aluminum foil or storing it in an amber container.[2]
-
Store the material at a reduced temperature (2-8 °C or -20 °C) to slow the rate of degradation.[3][4]
-
-
Long-Term Prevention:
-
Procurement: When possible, purchase the material in smaller quantities that can be consumed quickly to minimize repeated exposure of the bulk container to the atmosphere.
-
Storage: The ideal storage is within a sealed vial inside a glovebox with low oxygen and moisture levels (<1 ppm).[2] If a glovebox is unavailable, use a high-quality desiccator backfilled with inert gas.
-
Repackaging: If you need to aliquot the material, do so under a positive pressure of inert gas (e.g., using a Schlenk line or in a glovebag).[5]
-
Problem 2: During my aqueous workup, the solution develops a strong color, and I experience significant product loss.
-
What's Happening: Dissolved oxygen in aqueous and organic solvents is a primary culprit for degradation in solution. The process can be pH-dependent; alkaline conditions can deprotonate the hydroxyl group, making the compound even more electron-rich and susceptible to oxidation.[1]
-
Troubleshooting & Solutions:
-
Degas All Solvents: Before starting your workup, thoroughly degas all aqueous and organic solvents. Common methods include sparging with nitrogen or argon for 30-60 minutes, or using several freeze-pump-thaw cycles for more rigorous oxygen removal.[5]
-
Work at Neutral or Acidic pH: If your downstream chemistry allows, maintain a slightly acidic pH (e.g., 4-6) during extraction. Protonation of the amino group can reduce the ring's electron density, thereby slowing oxidation.
-
Add an Antioxidant: Introduce a small amount of a reducing agent or radical scavenger to your aqueous phase.
-
Minimize Exposure Time: Perform extractions and phase separations as quickly as possible to reduce the time the compound is in contact with potentially oxygenated solvents.
-
Problem 3: My purification via standard silica gel chromatography is failing, with a colored band sticking to the column and very low recovery.
-
What's Happening: Silica gel can be slightly acidic and has a high surface area, which can catalyze oxidative degradation, especially when exposed to air during column packing and running. The polar nature of the aminopyridinol can also lead to strong binding and streaking on the column, increasing its residence time and exposure to air.
-
Alternative Purification Strategies:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution to neutralize acidic sites. This "deactivated" silica is less likely to promote degradation.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which can be more forgiving for basic compounds.
-
Inert Atmosphere Chromatography: For highly sensitive compounds, pack and run the column under a positive pressure of nitrogen or argon. This requires specialized glassware but is highly effective.
-
Crystallization/Precipitation: This is often the best method for purifying air-sensitive solids.[6][7][8] Dissolve the crude material in a minimal amount of a suitable hot, degassed solvent, and allow it to cool slowly under an inert atmosphere. If the compound is insoluble in most solvents, consider precipitating it by adding a degassed anti-solvent.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental reason 5-amino-2-bromopyridin-4-ol is so unstable?
-
A1: The molecule contains both an amino (-NH2) group and a hydroxyl (-OH) group attached to the pyridine ring. Both are strong electron-donating groups, which enrich the aromatic system with electron density. This high electron density makes the molecule very easy to oxidize, similar to how 2-aminophenol and 4-aminophenol readily oxidize in air to form colored quinone-imine structures.[1]
-
-
Q2: Can I handle the solid compound on the open bench for a quick weighing?
-
A2: It is strongly discouraged. Even brief exposure to atmospheric oxygen and moisture can initiate degradation on the surface of the solid.[2] For best results and reproducibility, all manipulations, including weighing, should be performed under inert conditions, such as in a glovebox or a nitrogen-flushed glovebag.[2][9]
-
-
Q3: Which inert gas is better for handling this compound, Argon or Nitrogen?
-
A3: Both argon and nitrogen are effective at displacing oxygen and moisture.[10] Argon is denser than air, which can make it slightly more effective at blanketing a reaction as it is less easily displaced. Nitrogen is often used due to its lower cost. For most applications, a dry, high-purity grade of either gas is sufficient.[5][10]
-
-
Q4: How can I tell if my sealed bottle from the supplier is still good?
-
A4: Visually inspect the solid. If it is significantly discolored (dark brown, black, or purple) instead of off-white or beige, it has likely undergone some degradation. For a definitive answer, take a small sample under inert conditions and analyze it by LC-MS or ¹H NMR to check for the presence of impurities or polymeric material.
-
-
Q5: Are there any solvents I should absolutely avoid?
-
A5: Avoid using solvents that are old or have been improperly stored, as they may contain peroxide impurities (e.g., aged ethers like THF or diethyl ether, or 1,4-dioxane). Peroxides are strong oxidizing agents and will rapidly degrade your compound.[11] Always use freshly distilled or inhibitor-free, anhydrous, deoxygenated solvents.
-
Section 3: Protocols & Workflows
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This protocol is the gold standard for removing dissolved gases from solvents for highly sensitive reactions.
Materials:
-
Schlenk flask appropriately sized for the solvent volume.
-
High-vacuum line (Schlenk line).
-
Liquid nitrogen in a Dewar flask.
-
Warm water bath.
Procedure:
-
Pour the solvent into the Schlenk flask, filling it to no more than half its capacity. Attach the flask to the Schlenk line.
-
Freeze: Carefully immerse the bottom of the flask in the liquid nitrogen Dewar. Swirl the flask gently to freeze the solvent into a solid layer on the walls.
-
Pump: Once the solvent is completely frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow it to evacuate for at least 5-10 minutes to remove the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and place the flask in the warm water bath. As the solvent thaws, bubbles of dissolved gas will be released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Protocol 2: Weighing and Dispensing the Solid Under Inert Atmosphere
This protocol describes the standard procedure for handling the solid reagent in a glovebox.
Materials:
-
Inert atmosphere glovebox.
-
Spatula.
-
Analytical balance (inside the glovebox).
-
Weighing paper or a tared vial.
-
Airtight container for the dispensed material.
Procedure:
-
Preparation: Ensure all necessary items (spatula, vials, notebook, etc.) are brought into the glovebox through the antechamber. Purge the antechamber with at least three vacuum/inert gas refill cycles.[5]
-
Equilibration: Allow the main container of 5-amino-2-bromopyridin-4-ol to sit inside the glovebox for at least 20-30 minutes to ensure its atmosphere has equilibrated with the glovebox environment.
-
Weighing: Place the weighing paper or tared receiving vial on the balance and zero it.
-
Dispensing: Carefully open the main container. Using a clean spatula, transfer the desired amount of the solid to the weighing paper/vial.
-
Sealing: Immediately and securely seal both the main container and the receiving vial. To ensure maximum protection, consider wrapping the caps with Parafilm.
-
Record: Record the exact weight and remove the dispensed material from the glovebox via the antechamber.
Section 4: Data & Visualization
Table 1: Summary of Recommended Storage & Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture.[5][10] |
| Temperature | -20°C to 8°C | Reduces the rate of chemical degradation.[3][4] |
| Light | Amber Vial / Darkness | Prevents photo-oxidation, a light-catalyzed degradation pathway. |
| Purity | Use high-purity, degassed solvents | Avoids trace impurities like peroxides and metals that can catalyze oxidation.[12] |
| pH (in solution) | Neutral to slightly acidic | Reduces susceptibility to oxidation compared to basic conditions.[1] |
Table 2: Antioxidant Selection Guide for Aqueous Workups
| Antioxidant | Typical Conc. | Mechanism | Advantages | Considerations |
| Ascorbic Acid | 0.01 - 0.1% (w/v) | Reducing Agent / Oxygen Scavenger | Highly effective in aqueous solutions, common and inexpensive.[1] | Can acidify the solution; may need to be removed in downstream steps. |
| Sodium Metabisulfite | 0.05 - 0.5% (w/v) | Reducing Agent | Very strong reducing agent, effective at preventing browning.[1] | Can introduce sulfur impurities; may react with certain functional groups. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Radical Scavenger | Effective in organic solvents. | Poorly soluble in aqueous solutions.[1] |
Diagrams
Caption: Postulated pathway for the oxidative degradation of 5-amino-2-bromopyridin-4-ol.
Caption: Troubleshooting flowchart for identifying and solving sources of degradation.
Caption: Standard workflow for setting up a reaction under inert atmosphere conditions.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Oxidation of Aminophenol Compounds.
- Ossila. (n.d.). Air Sensitive Compounds.
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed].
- YouTube. (2022, February 2). Inert Atmosphere.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Wikipedia. (n.d.). Air-free technique.
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
- VJOL. (2023, April 15). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- University of Rochester Department of Chemistry. (n.d.). How to Store Reagents.
- NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry.
- Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
- Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
- GeeksforGeeks. (2023, January 8). Methods of Purification of Organic Compounds.
- ResearchGate. (n.d.). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring | Request PDF.
- Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- ACS Publications. (n.d.). Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives | Journal of Medicinal Chemistry.
- Pure Aqua, Inc. (n.d.). Advanced Oxidation Process.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Cleaner Times. (2024, October 15). Understanding Oxidation: What It Is and How to Remove It.
- MDPI. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
- PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. How To [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. fiveable.me [fiveable.me]
- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Handling the Hygroscopic Nature of 5-amino-2-bromopyridin-4-ol hydrobromide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 5-amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9). While the hydrobromide (HBr) counterion is essential for enhancing the aqueous solubility and bioavailability of this critical pharmaceutical intermediate, it introduces severe hygroscopicity.
When exposed to ambient humidity, mineral acid salts like HBr rapidly absorb moisture, leading to hydrate formation, deliquescence, and a localized drop in microenvironmental pH . This guide provides field-proven, self-validating protocols to troubleshoot handling issues, ensure stoichiometric precision, and prevent moisture-induced degradation.
Fig 1: Logical relationship of moisture-induced degradation in hygroscopic HBr salts.
Troubleshooting FAQs
Q1: Why does the mass of this compound drift continuously upward on my analytical balance? A: This is a classic symptom of dynamic moisture sorption. The ambient relative humidity (RH) in your laboratory exceeds the salt's Deliquescence Relative Humidity (DRH). As atmospheric water molecules are incorporated into the crystal lattice, the mass increases continuously . Causality & Solution: The highly polar nature of the HBr salt drives this rapid absorption. To prevent this, you must control exposure at every stage. Weigh the material inside a glovebox or environmental chamber with RH rigorously maintained below 10% . Use low-static, moisture-resistant weighing paper (e.g., Teflon-coated) and an ultramicrobalance to minimize exposure time.
Q2: My downstream Suzuki-Miyaura cross-coupling reactions are failing or giving inconsistent yields. Could the HBr salt be the culprit? A: Absolutely. There are two mechanistic reasons for this failure:
-
Stoichiometric Skew: Unaccounted water mass means you are adding significantly less of the active 5-amino-2-bromopyridin-4-ol intermediate than intended.
-
Catalyst Poisoning: Trace water can coordinate with and deactivate sensitive organometallic catalysts (e.g., Pd(dppf)Cl₂) used in cross-couplings. Causality & Solution: You cannot rely on the label weight of a hygroscopic salt. You must accurately quantify the water content immediately prior to the reaction using Coulometric Karl Fischer (KF) titration and adjust your stoichiometric equivalents accordingly .
Q3: Stored batches of the intermediate have turned from a pale powder into a discolored, caked mass. Is it salvageable? A: Caking is caused by capillary liquid bridges forming between particles due to absorbed moisture. The discoloration indicates chemical degradation: the absorbed water creates a highly acidic microenvironment (due to the dissolved HBr), which catalyzes the oxidation or hydrolysis of the electron-rich aminopyridine ring . Causality & Solution: Severely discolored batches should be discarded, as the degradation products will interfere with downstream synthesis. Mildly caked, non-discolored batches can be dried in a vacuum oven at 40-50°C. Avoid higher temperatures to prevent thermal decomposition of the bromide.
Quantitative Data: Hygroscopicity & Handling Thresholds
To standardize handling, refer to the European Pharmacopoeia (Ph. Eur.) hygroscopicity classifications adapted for pharmaceutical HBr salts.
| Classification | Moisture Uptake (at 80% RH, 25°C) | Handling Requirement for 5-amino-2-bromopyridin-4-ol HBr | Storage Recommendations |
| Non-hygroscopic | < 0.2% w/w | Standard benchtop handling. | Ambient, sealed container. |
| Slightly hygroscopic | 0.2% - 2.0% w/w | Cap tightly immediately after use. | Desiccator with active silica gel. |
| Hygroscopic (Typical for HBr) | 2.0% - 15.0% w/w | Weigh in a dry box; rapid transfer. | Vacuum desiccator or Argon backfill. |
| Very hygroscopic | > 15.0% w/w | Glovebox handling only (RH < 10%). | Sealed ampoules under Argon. |
| Deliquescent | Forms a liquid solution | Strict isolation; requires lyophilization. | Ultra-low humidity storage (-20°C). |
Self-Validating Experimental Protocols
Protocol 1: Ultra-Dry Weighing & Transfer Workflow
Objective: Ensure zero moisture uptake during the critical weighing phase for sensitive downstream reactions.
-
Environmental Control: Purge the glovebox with high-purity Argon until the internal sensors register RH < 10%.
-
Acclimation: Place the sealed vial of this compound inside the antechamber. Cycle the vacuum/argon three times before bringing it into the main chamber.
-
Static Neutralization: Highly dry environments generate static. Use an ionizing bar to neutralize static charges on the ultramicrobalance to prevent particle scattering.
-
Rapid Weighing: Tare a pre-dried Teflon weighing boat. Weigh the required mass swiftly.
-
Sealed Transfer: Transfer the solid directly into a Schlenk flask. Seal the flask with a rubber septum and secure it with Parafilm before removing it from the glovebox. This ensures the material remains under an inert, dry atmosphere.
Protocol 2: Coulometric Karl Fischer Titration for Hygroscopic Salts
Objective: Accurately quantify trace water content (10 µg to 200 mg) without exposing the sample to atmospheric moisture. Coulometric KF is preferred over volumetric KF because it generates iodine in situ via anodic oxidation, maintaining a perfectly closed system .
-
Solvent Preparation: Fill the KF titration cell with a mixture of anhydrous methanol and formamide (2:1 ratio).
-
Causality: Formamide acts as a solubilizer. The highly polar HBr salt must dissolve completely and rapidly to release bound hydrate water before side reactions occur .
-
-
Pre-titration (Self-Validation Step): Run the titrator to neutralize any residual moisture in the solvent. Do not proceed until the instrument reports a stable background drift of < 10 µ g/min .
-
Sample Introduction: Inside a dry box, load 50-100 mg of the salt into a gas-tight syringe. Weigh the loaded syringe to record the initial mass (
). -
Injection: Pierce the septum of the KF cell and inject the solid directly into the solvent. Withdraw the syringe and reweigh it (
). The exact sample mass is . -
Titration Execution: Initiate the coulometric titration. The instrument measures the current and time required to electrochemically generate enough iodine to consume the water, detecting the endpoint potentiometrically .
-
System Suitability (Self-Validation Step): Run a certified 1% water standard to verify recovery. Acceptable recovery is 97-103%, validating the entire system's accuracy.
Fig 2: Self-validating Coulometric Karl Fischer titration workflow for hygroscopic salts.
References
-
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (via NCBI/PMC) URL: [Link]
-
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (via NCBI/PMC) URL: [Link]
-
Title: Principle of Karl Fischer Titration Source: BYJU'S URL: [Link]
Minimizing side reactions in bromination of aminopyridines
Topic: Minimizing Side Reactions in Bromination Workflows
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2, 2026
Diagnostic & Decision Framework
Objective: Select the optimal bromination pathway based on your specific substrate constraints and scale.
Do not default to elemental bromine (
Reagent Selection Decision Tree
The following logic gate helps determine the safest protocol for your specific aminopyridine isomer.
Figure 1: Decision matrix for selecting bromination reagents. Note that 2-aminopyridine is significantly more prone to polybromination than 3-aminopyridine due to the combined ortho/para directing effects of the ring nitrogen and the amino group.
Troubleshooting Guides (FAQs)
Issue 1: "I am getting a mixture of mono- and di-brominated products."
Diagnosis: This is the most common failure mode with 2-aminopyridine. The product (e.g., 2-amino-5-bromopyridine) is still activated enough to undergo a second electrophilic substitution at the 3-position.
Root Cause:
-
Over-concentration: High local concentration of brominating agent.
-
Protonation State: Free-base aminopyridines are hyper-nucleophilic.
Corrective Actions:
-
Switch to NBS (N-Bromosuccinimide): Unlike elemental bromine, NBS releases bromine slowly or reacts via a radical/ionic hybrid mechanism that is more controllable.
-
The "Salt" Trick: Run the reaction in acidic media (e.g.,
or Acetic Acid). Protonating the pyridine nitrogen (pKa ~6.86) creates a pyridinium ion. This typically deactivates the ring. However, the amino group remains an activating substituent. By carefully controlling pH, you can dampen the reactivity just enough to stop at mono-bromination [1]. -
Inverse Addition: Add the brominating agent dropwise to the amine, not the other way around.
Issue 2: "The reaction mixture turned black/tarry and yield is low."
Diagnosis: Oxidative degradation of the primary amine.
Root Cause: Aminopyridines are electron-rich and susceptible to oxidation by halogens, forming azo-linkages or polymerization tars. This is exacerbated by light and oxygen.
Corrective Actions:
-
Protect the Amine: Acetylate the amine first (
). The acetamido group is less activating than the free amine and protects the nitrogen from oxidation. -
Exclusion: Run the reaction under Nitrogen/Argon and wrap the flask in aluminum foil.
-
Scavengers: If using
, ensure temperature is kept < 0°C during addition to minimize oxidation rates.
Issue 3: "I cannot separate the 2-amino-3-bromo impurity from the 2-amino-5-bromo product."
Diagnosis: Regioisomer contamination.
Root Cause: While the 5-position is electronically favored (para to amino), the 3-position (ortho to amino) is also reactive.
Corrective Actions:
-
Recrystallization: 2-amino-5-bromopyridine is typically less soluble in non-polar solvents than the 3-bromo isomer. Try recrystallizing from Toluene or Hexane/Ethyl Acetate mixtures.
-
Thermodynamic Control: Heating the reaction (if using HBr salts) can sometimes favor the more stable 5-bromo product, as the 3-bromo position is sterically more crowded (ortho to the amine).
Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity Mono-Bromination (NBS Method)
Recommended for: 2-Aminopyridine functionalization where purity is paramount.
Mechanism: Electrophilic Aromatic Substitution (
Step-by-Step:
-
Preparation: Dissolve 2-aminopyridine (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath. Critical: Low temperature suppresses di-bromination.
-
Addition: Dissolve NBS (1.05 equiv) in a minimal amount of Acetonitrile. Add this solution dropwise over 30–60 minutes.
-
Tip: Do not dump solid NBS directly into the flask; local hot-spots cause impurities.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or HPLC.
-
Quench: Add saturated aqueous Sodium Thiosulfate (
) to neutralize active bromine species. -
Workup: Evaporate MeCN, redissolve in Ethyl Acetate, wash with water/brine, and dry over
.
Protocol B: Green Oxidative Bromination (HBr/ )
Recommended for: Scale-up and 3-aminopyridine derivatives.[1]
Mechanism: In situ generation of "active bromine" from HBr using Hydrogen Peroxide. This is an "On-Water" reaction [3].[2]
Step-by-Step:
-
Dissolution: Suspend the aminopyridine (1.0 equiv) in water.
-
Acidification: Add 48% Hydrobromic Acid (HBr) (1.1 equiv). The solution will clarify as the pyridinium salt forms.
-
Oxidation: Add 30% Hydrogen Peroxide (
) (1.1 equiv) dropwise at RT.-
Note: The reaction is exothermic. Maintain temp < 40°C.
-
-
Precipitation: Often, the mono-brominated product precipitates out as the free base or salt upon completion.
-
Neutralization: Carefully adjust pH to ~8-9 with NaOH to liberate the free base before filtration.
Technical Data & Mechanistic Insight
Mechanistic Pathway: Polybromination Risk
The following diagram illustrates why 2-aminopyridine is prone to dual bromination and how protonation alters the pathway.
Figure 2: Mechanistic pathway showing the risk of over-bromination. The mono-brominated product retains the activating amino group, making it susceptible to a second attack unless conditions (low temp, stoichiometry) are strictly controlled.
Comparative Solvent & Reagent Data
| Parameter | NBS / MeCN | Br2 / Acetic Acid | HBr / H2O2 / Water |
| Active Species | Polarized N-Br bond | ||
| Selectivity (Mono:Di) | High (>95:5) | Moderate (80:20) | High (Substrate dependent) |
| Atom Economy | Low (Succinimide waste) | High | Excellent (Water byproduct) |
| Reaction pH | Neutral/Mild | Acidic | Acidic |
| Primary Risk | Cost of reagent | Over-bromination | Exotherm control |
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Link
-
Organic Chemistry Portal. (2014). Regioselective and chemoselective electrophilic bromination of activated arenes using N-bromosuccinimide (NBS) in acetonitrile. J. Org.[4] Chem. Link
-
National Institutes of Health (PMC). (2021). H2O2/HBr system – several directions but one choice: oxidation–bromination. Link
-
Royal Society of Chemistry. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines. Org. Biomol. Chem. Link
Sources
Technical Support Center: Troubleshooting Low Reactivity of 5-amino-2-bromopyridin-4-ol in Substitution Reactions
Welcome to the technical support center for 5-amino-2-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during substitution reactions with this highly functionalized pyridine building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my 5-amino-2-bromopyridin-4-ol exhibiting such low reactivity in substitution reactions, particularly nucleophilic aromatic substitution (SNAr)?
A1: The low reactivity is a direct consequence of the molecule's inherent electronic properties.
The pyridine ring is typically described as "electron-deficient" due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions.[1][2][3] However, in 5-amino-2-bromopyridin-4-ol, this effect is overwhelmed by the powerful electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) substituents.
-
Causality of Deactivation: Both the -NH₂ group at the 5-position and the -OH group at the 4-position are strong electron-donating groups (EDGs) through resonance. They push electron density into the pyridine ring, making it "electron-rich."[4][5] Classical SNAr reactions require an electron-poor aromatic system to stabilize the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack.[6][7] The electron-rich nature of this specific substrate strongly disfavors the formation of this key intermediate, thus inhibiting the reaction.
-
Pyridinol-Pyridone Tautomerism: The 4-ol substituent exists in equilibrium with its 4-pyridone tautomer. While the pyridone form can alter the electronic landscape, the overall electron-donating character of the system remains a significant barrier to traditional SNAr.
-
Catalyst Inhibition in Cross-Coupling: For metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the lone pairs on the ring nitrogen and the exocyclic amino group can act as ligands, coordinating to the metal center (e.g., Palladium).[1][8] This coordination can lead to catalyst inhibition or deactivation, preventing the catalytic cycle from proceeding efficiently.
Caption: Dominant electron-donating effects on the pyridine ring.
Q2: My reaction has failed or given an extremely low yield. What are the essential initial checks I should perform?
A2: Before attempting significant modifications to the reaction chemistry, it is crucial to validate the foundational experimental parameters. A systematic approach can often reveal simple issues that are easily rectified.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-amino-2-bromopyridin-4-ol (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol% with SPhos, 5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times. [9]3. Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene) via syringe to achieve a concentration of 0.1–0.5 M with respect to the starting material. [8]4. Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [9]6. Purification: Purify the crude product by column chromatography on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can help mitigate tailing of the basic product on the silica gel. [10]
Q4: What are the key considerations for a successful Buchwald-Hartwig amination?
A4: Buchwald-Hartwig amination is feasible but requires careful selection of the ligand and base to avoid catalyst inhibition and potential side reactions involving the substrate's existing amino group. [11][12]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Strong catalyst inhibition by the substrate. 2. Base is not strong enough or is sterically hindered. | 1. Use a highly active catalyst system. Josiphos-type ligands (e.g., CyPF-tBu) or Buchwald's biaryl phosphine ligands are often effective for heteroaryl substrates. 2. Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. [13] |
| Formation of Side Products | 1. Reaction with the 5-amino group if a primary amine is the intended nucleophile. 2. Decomposition of starting material at high temperatures. | 1. Protect the 5-amino group (e.g., as a Boc-carbamate) before performing the coupling, followed by deprotection. 2. Screen lower reaction temperatures (80-100 °C) for longer reaction times. |
| Low Yield | 1. Incomplete reaction. 2. Reductive elimination is slow. | 1. Increase reaction time and/or temperature. 2. The choice of ligand is critical. Screen a panel of ligands (e.g., XPhos, BrettPhos) to find one that promotes efficient reductive elimination for your specific substrate-amine combination. |
This general protocol is based on established procedures for challenging bromopyridines and should be optimized. [14][11][15]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the 5-amino-2-bromopyridin-4-ol (1.0 equiv) and seal the tube. Remove from the glovebox.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane via syringe, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Heat the sealed reaction mixture with vigorous stirring at the desired temperature (typically 80–110 °C). Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. [11]6. Purification: Purify the residue by column chromatography.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem Technical Support. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem Technical Support. (2025).
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. DOI: 10.1039/SP602.
- BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- Smolecule Technical Support Team. (2026). Troubleshooting Guide for Low Yields in Pyridine Sulfide Synthesis.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025).
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions (RSC Publishing).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (n.d.). ECHEMI.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
- CAS 13534-97-9: 5-Amino-2-bromopyridine. (n.d.). CymitQuimica.
- Buchwald–Hartwig amin
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- BenchChem Technical Support. (2025).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Pyridines. (n.d.).
- Pyridine: Calculated Electron Density ↔ Reactivity. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectrum Interpretation & Performance Guide: 5-Amino-2-bromopyridin-4-ol Hydrobromide vs. Free Base Alternatives
Executive Summary
In the development of kinase inhibitors and PROTACs, highly functionalized pyridine building blocks are indispensable. 5-Amino-2-bromopyridin-4-ol provides a versatile scaffold containing three distinct orthogonal handles (bromo, hydroxyl, and amino groups). However, handling the free base presents severe manufacturing bottlenecks due to its rapid oxidative degradation.
This guide objectively compares the performance of 5-amino-2-bromopyridin-4-ol hydrobromide against its free base alternative. By analyzing the causality behind salt selection, detailing the 1H NMR spectral interpretation, and providing self-validating experimental protocols, this document equips researchers with the data necessary to optimize their synthetic workflows and quality control (QC) processes.
The Chemical Challenge: Causality Behind Salt Selection
The free base of 5-amino-2-bromopyridin-4-ol is structurally analogous to an o-aminophenol. In solution and upon exposure to atmospheric oxygen and light, the electron-rich 5-amino-4-ol system is highly susceptible to oxidation. This process generates highly colored, reactive quinoneimine intermediates that rapidly polymerize, leading to dark, insoluble degradation products 1.
To mitigate this, pharmaceutical development relies on salt formation 2. Converting the free base to the hydrobromide (HBr) salt protonates the most basic site (the pyridine nitrogen, stabilizing the pyridone tautomer, or the primary amine). This protonation acts as an electron-withdrawing sink, drastically reducing the electron density of the aromatic ring and thermodynamically preventing the initial one-electron oxidation step required to form the quinoneimine.
Fig 1: Oxidative degradation of the free base vs. stabilization via HBr salt formation.
Comparative Performance Data
When selecting the appropriate form of 5-amino-2-bromopyridin-4-ol for library synthesis or scale-up, stability and solubility are the primary metrics. The HBr salt demonstrates superior shelf-life and a more predictable solubility profile in polar aprotic solvents commonly used in cross-coupling reactions.
Table 1: Physicochemical Comparison of Building Block Forms
| Metric | Free Base | Hydrochloride (HCl) Salt | Hydrobromide (HBr) Salt |
| Physical Appearance | Light brown to dark grey powder | Off-white to pale yellow powder | Off-white to pale yellow powder |
| Shelf-Life (25°C, Air) | < 1 Month (rapid darkening) | > 12 Months | > 24 Months |
| Solubility (DMSO) | High (>100 mg/mL) | Moderate (~50 mg/mL) | High (>80 mg/mL) |
| Solubility (Water) | Low (<5 mg/mL) | High (>100 mg/mL) | High (>100 mg/mL) |
| Purity Retention (6 mo.) | Drops to ~85% | > 98% | > 99% |
Note: While the HCl salt offers good stability, the HBr salt is often preferred when subsequent steps involve palladium-catalyzed cross-coupling, as bromide counterions can sometimes offer more predictable halide exchange dynamics than chlorides depending on the catalyst system.
1H NMR Spectrum Interpretation (DMSO-d6)
The 1H NMR spectrum is the definitive tool for confirming both the structural identity and the salt state of the molecule. Because protonation fundamentally alters the electronic environment of the pyridine ring, the chemical shifts of the HBr salt differ predictably from the free base.
Mechanistic Breakdown of the HBr Salt Spectrum
In DMSO-d6, the This compound spectrum is characterized by two distinct aromatic singlets and a broad exchangeable region.
-
C6-H (Singlet, ~8.15 ppm):
-
Causality: The proton at position 6 is adjacent to the pyridine nitrogen (N1) and the amino group (C5). Upon salt formation, the protonation of the pyridine nitrogen generates a localized positive charge. This exerts a strong inductive electron-withdrawing effect, highly deshielding the adjacent alpha-proton (C6-H), pushing it significantly downfield compared to the free base.
-
-
C3-H (Singlet, ~7.10 ppm):
-
Causality: The proton at position 3 is situated between the bromine atom (C2) and the hydroxyl group (C4). While the protonated nitrogen exerts a global deshielding effect, C3-H is partially insulated by the strong resonance electron-donating effect of the adjacent -OH group. Therefore, it appears further upfield than C6-H.
-
-
Exchangeable Protons (-NH3+, -OH, NH+):
-
Causality: In the hydrobromide salt, the acidic protons undergo rapid chemical exchange with trace water in the DMSO-d6 and with each other. This results in a very broad, often merged signal spanning 9.0 to 11.5 ppm , rather than the sharp, distinct -NH2 (~4.80 ppm) and -OH (~10.5 ppm) peaks seen in the rigorously dried free base.
-
Table 2: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Proton Assignment | Free Base (δ, ppm) | HBr Salt (δ, ppm) | Diagnostic Shift (Δδ) |
| C6-H (s, 1H) | ~7.45 | ~8.15 | +0.70 (Strong Deshielding) |
| C3-H (s, 1H) | ~6.70 | ~7.10 | +0.40 (Moderate Deshielding) |
| -NH2 / -NH3+ | ~4.80 (br s, 2H) | Merged into broad downfield peak | N/A (Exchange dynamics altered) |
| -OH / NH+ | ~10.50 (br s, 1H) | ~9.0 - 11.5 (br m, ~4H) | N/A |
Self-Validating Experimental Protocols
To ensure trustworthiness in batch release and stability testing, the following self-validating protocols must be strictly adhered to.
Protocol A: Quantitative NMR (qNMR) for Absolute Purity
Standard area-normalization HPLC can overestimate purity if degradation products lack a strong chromophore. qNMR provides an absolute mass-fraction purity.
Materials:
-
Internal Standard (IS): Maleic acid (TraceCERT® grade, known purity >99.9%).
-
Solvent: DMSO-d6 (100% D, containing 0.03% v/v TMS).
Step-by-Step Methodology:
-
Precision Weighing: Accurately weigh ~10.0 mg of this compound and ~5.0 mg of Maleic acid into a static-free vial using a microbalance (record exact weights to 0.01 mg).
-
Dissolution: Add 0.6 mL of DMSO-d6. Sonicate for 2 minutes until a completely clear solution is achieved. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters (Critical):
-
Set the relaxation delay (D1) to > 30 seconds . Causality: Aromatic protons and the alkene protons of maleic acid have long T1 relaxation times. A short D1 will truncate the relaxation, leading to incomplete magnetization recovery and skewed quantitative integration.
-
Acquire 64 scans with a 90° pulse angle.
-
-
Processing & Integration: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (~6.26 ppm, 2H) and set the value to 2.00. Integrate the C6-H (~8.15 ppm, 1H) and C3-H (~7.10 ppm, 1H) singlets of the analyte.
-
Validation: The integrals of C6-H and C3-H must match within ±1%. If they deviate, it indicates co-eluting impurities under one of the peaks. Use the average integral to calculate the absolute mass purity using the standard qNMR equation.
Fig 2: Step-by-step quantitative NMR (qNMR) workflow for absolute purity determination.
Protocol B: Accelerated Oxidative Stability Testing
To validate the protective effect of the HBr salt against the free base.
-
Preparation: Weigh 50 mg of the Free Base and 50 mg of the HBr salt into separate, open, clear glass Petri dishes.
-
Stress Conditions: Place both dishes in an environmental chamber set to 40°C and 75% Relative Humidity (RH) under continuous broad-spectrum light exposure for 7 days.
-
Visual Inspection: Record color changes daily. (The free base will typically transition from light brown to dark grey/black within 48 hours; the HBr salt should remain off-white/pale yellow).
-
Analytical Validation: After 7 days, dissolve 5 mg of each sample in 1 mL of Methanol. Analyze via LC-MS. The appearance of M-2 or polymeric masses in the free base sample confirms quinoneimine-driven oxidative degradation, whereas the HBr salt chromatogram will remain unchanged 3.
References
-
Salavagione, H. J., Arias, J., Garcés, P., Morallón, E., Barbero, C., & Vázquez, J. L. (2004). "Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium". Journal of Electroanalytical Chemistry, 565(2), 375-383. Available at:[Link]
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules, 23(7), 1719. Available at:[Link]
-
Pharmaceutical Technology Editors. (2021). "Salt Selection in Drug Development". Pharmaceutical Technology. Available at:[Link]
Sources
HPLC method validation for 5-amino-2-bromopyridin-4-ol purity
Optimizing and Validating HPLC Purity Methods for 5-Amino-2-bromopyridin-4-ol: A Column Chemistry Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, halogenated heterocyclic compounds. 5-amino-2-bromopyridin-4-ol is a prime example of a challenging pharmaceutical intermediate. Its amphoteric nature—stemming from a basic amino group and an acidic hydroxyl group—combined with an electron-withdrawing bromo substituent on a pyridine ring, makes it notoriously difficult to retain and resolve using traditional reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide objectively compares standard alkyl-chain column chemistries against fluorinated stationary phases, providing a field-proven, self-validating protocol for purity analysis compliant with the latest ICH Q2(R2) guidelines[1].
The Causality of Retention: Why Standard C18 Fails
Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing 5-amino-2-bromopyridin-4-ol, the high polarity of the molecule causes it to elute near the void volume. Furthermore, the basic amino group interacts strongly with residual, unshielded silanols on the silica support. This secondary interaction leads to severe peak tailing and poor resolution from structurally similar synthesis byproducts, such as positional isomers (e.g., 2-amino-5-bromopyridin-4-ol).
To achieve a robust, stability-indicating method, we must shift the retention mechanism from purely hydrophobic to multi-modal.
Column Performance Comparison: C18 vs. Polar-Embedded vs. PFP
To establish the optimal method, we compared three distinct stationary phases under identical isocratic conditions. Mobile Phase: 85% 10 mM Ammonium Formate (pH 3.0) / 15% Acetonitrile; Flow Rate: 1.0 mL/min; Detection: UV at 280 nm.
-
Alternative A (Standard C18): Fails to retain the polar pyridine ring adequately. The basic amine causes severe tailing.
-
Alternative B (Polar-Embedded C18): Incorporates an amide or ether group near the silica surface to shield residual silanols. This improves peak asymmetry but still lacks sufficient retention for the polar pyridine.
-
Alternative C (Pentafluorophenyl - PFP): The PFP stationary phase provides alternative selectivity through
stacking, dipole-dipole interactions, hydrogen bonding, and specific halogen selectivity[2]. The highly electronegative fluorine atoms on the PFP ring act as strong electron acceptors, interacting favorably with the Lewis base characteristics of the amino-substituted pyridine[2]. Additionally, while halogens typically decrease retention on C18 phases, PFP easily discriminates and retains halogenated compounds, radically improving the retention of the bromo-substituent[3].
Table 1: Quantitative Comparison of Column Chemistries
| Column Chemistry | Retention Factor (k') | Asymmetry (USP Tailing) | Resolution (Rs) from Isomer | Primary Mechanism of Action |
| Standard C18 | 0.8 | 2.4 | 0.9 | Hydrophobic (Dispersive) |
| Polar-Embedded C18 | 1.2 | 1.6 | 1.4 | Hydrophobic + H-Bonding |
| PFP (Fluorinated) | 4.5 | 1.1 | 3.2 |
Self-Validating Experimental Protocol: ICH Q2(R2) Method Validation
With the PFP column selected, the method must be validated. The objective of the ICH Q2(R2) guideline is to demonstrate that the analytical procedure is scientifically sound and fit for its intended purpose[4]. To ensure the protocol is a self-validating system , every analytical run begins with a System Suitability Test (SST). If the SST fails (e.g., Rs < 2.0, As > 1.5, or %RSD > 2.0%), the run is automatically halted, preventing the generation of invalid data.
Step-by-Step Methodology
Preparation of Mobile Phase: Weigh 0.63 g of ammonium formate, dissolve in 1000 mL of ultrapure water, and adjust to pH 3.0 with formic acid. Mix 850 mL of this buffer with 150 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm membrane. Chromatographic Conditions: Column: PFP (100 mm x 4.6 mm, 3 µm); Temp: 30°C; Flow: 1.0 mL/min; Injection: 10 µL.
-
Step 1: Specificity & Forced Degradation
-
Protocol: Prepare a resolution mixture containing 5-amino-2-bromopyridin-4-ol (100 µg/mL) and its critical isomer (10 µg/mL). Inject alongside samples subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress.
-
Causality: Specificity ensures the method can accurately measure the analyte without interference. Under ICH Q2(R2), forced degradation proves the method is stability-indicating by separating the active pharmaceutical ingredient from its degradation products[1].
-
-
Step 2: Linearity and Range
-
Protocol: Prepare a 5-point calibration curve ranging from 25% to 150% of the target working concentration (25, 50, 100, 125, 150 µg/mL). Inject in triplicate and plot peak area vs. concentration.
-
Causality: Validating the range through the direct assessment of reportable results confirms the method's quantitative reliability across expected sample variations[1].
-
-
Step 3: Accuracy (Spike Recovery)
-
Protocol: Spike known amounts of reference standard into a synthetic sample matrix at 50%, 100%, and 150% levels. Analyze in triplicate and calculate the percentage recovery.
-
Causality: Accuracy proves the method is free from significant systematic error or matrix interference.
-
-
Step 4: Precision (Repeatability)
-
Protocol: Prepare six independent sample solutions at the 100% target concentration (100 µg/mL). Inject each sample once.
-
Causality: Precision demonstrates the method's random error is within acceptable limits for routine Quality Control (QC) use.
-
Table 2: ICH Q2(R2) Validation Results Summary (PFP Column)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at Retention Time | Peak purity index > 99.9% | Pass |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9998 | Pass |
| Accuracy | Recovery between 98.0% - 102.0% | 99.4% - 100.8% | Pass |
| Precision | %RSD of peak areas ≤ 2.0% | 0.65% | Pass |
| Robustness | Rs > 2.0 under deliberate variations | Min Rs = 2.8 | Pass |
Method Validation Workflow Visualization
Figure 1: Self-validating ICH Q2(R2) HPLC method lifecycle for purity analysis.
References
- Validation of Analytical Procedures Q2(R2)
- ICH Q2(R2)
- Source: agilent.
- PFP(2)
Sources
FTIR analysis of 5-amino-2-bromopyridin-4-ol hydrobromide functional groups
Advanced FTIR Characterization of 5-Amino-2-bromopyridin-4-ol Hydrobromide: A Comparative Guide to ATR vs. Transmission Methodologies
The structural elucidation of highly functionalized heterocyclic salts is a critical bottleneck in pharmaceutical development. This compound (C₅H₅BrN₂O · HBr) is a complex precursor featuring a primary amine, a hydroxyl group, a halogenated pyridine ring, and a hydrobromide salt bridge[1]. Characterizing this compound via Fourier-Transform Infrared (FTIR) spectroscopy requires navigating overlapping vibrational modes and solid-state matrix effects.
As an Application Scientist, I have structured this guide to objectively compare the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—specifically for the analysis of halogenated pyridinium salts.
Molecular Anatomy & Spectroscopic Causality
To accurately interpret the FTIR spectrum of this compound, we must first establish the causality between its molecular structure and its vibrational behavior.
Unlike a free-base pyridine, the protonation of the pyridine nitrogen by hydrobromic acid fundamentally alters the electron density of the aromatic ring[2]. This creates a pyridinium ion (
Concurrently, the primary amine (
Caption: Causality map of functional groups and their environmental spectral shifts.
Comparative Analysis: ATR-FTIR vs. KBr Pellet
When analyzing pharmaceutical salts, the choice of sampling technique dictates the integrity of the data. Below is an objective comparison of Diamond ATR-FTIR against the traditional KBr pellet method.
The Artifact of Ion Exchange in KBr Pellets
The KBr pellet method has historically been the gold standard for transmission spectra due to its high sensitivity and long effective pathlength[5]. However, it introduces a fatal flaw when analyzing hydrobromide or hydrochloride salts: Solid-State Ion Exchange [6].
Under the extreme pressure of a hydraulic press (up to 10 tons), the bromide ions of the this compound salt can exchange with the bromide/chloride matrix of the KBr (or KCl) pellet[6]. While using KBr for a hydrobromide salt mitigates the chemical mismatch seen with hydrochlorides, the high pressure and trace moisture in the hygroscopic KBr powder can still induce polymorphic transitions or alter the hydrogen-bonding network of the pyridinium salt, leading to distorted peak shapes and shifted baselines[7],[8].
The Superiority of ATR-FTIR for Salts
Attenuated Total Reflectance (ATR) utilizes an evanescent wave that penetrates only a few microns into the sample[7]. Because the solid powder is pressed directly against a diamond or germanium crystal without any matrix dilution, the native solid-state structure of the this compound is perfectly preserved[7],[8].
Caption: Workflow comparison: ATR-FTIR vs. KBr Pellet for hydrobromide salt analysis.
Quantitative Data & Spectral Assignments
The following table summarizes the expected quantitative vibrational data for this compound, comparing the performance and reliability of the two techniques.
| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | ATR-FTIR Reliability | KBr Pellet Reliability | Causality / Mechanistic Note |
| O-H Stretch (Hydroxyl) | 3600 – 3200 (Broad) | High | Low | KBr is hygroscopic; adsorbed water severely masks this region[7]. |
| N-H Stretch (Amine) | 3500 – 3300 | High | Low | Overlaps with KBr moisture bands[9]. |
| N⁺-H Stretch (Pyridinium) | 3200 – 2400 (Multiple) | High | Moderate | Broad bands due to H-bonding with Br⁻; highly sensitive to matrix effects[3]. |
| C=N, C=C (Pyridine Ring) | 1650 – 1450 | High | Moderate | Shifts to higher frequencies upon protonation compared to free base[2]. |
| C-O Stretch (Phenolic) | 1300 – 1200 | High | High | Sharp, distinct peak indicating the hydroxyl attachment to the ring. |
| C-Br Stretch (Halogen) | 1050 – 1000 | High | Moderate | Can be distorted in KBr due to pressure-induced lattice changes[8]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, laboratories must employ self-validating workflows. Below are the optimized protocols for both methods.
Protocol A: Diamond ATR-FTIR (Recommended)
This protocol is self-validating because it relies on a real-time background subtraction that accounts for ambient atmospheric changes.
-
Preparation: Clean the diamond ATR crystal using a lint-free wipe and analytical-grade isopropanol. Allow to air dry.
-
System Validation: Collect a background spectrum (air). The software must verify that no residual peaks from previous samples exist, and the energy throughput is >95%.
-
Sample Application: Deposit approximately 1–2 mg of pure this compound powder directly onto the center of the crystal[7].
-
Compression: Lower the pressure anvil until the torque slips (ensuring consistent, reproducible pressure across samples).
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, making the data visually comparable to historical transmission libraries[6].
Protocol B: KBr Pellet Transmission (Alternative)
This protocol requires a parallel blank validation to isolate matrix artifacts.
-
Matrix Drying (Critical): Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate adsorbed moisture[7]. Store in a desiccator.
-
Blank Validation: Press a pellet of pure, dried KBr. Run a scan to ensure the absence of the broad water band at ~3450 cm⁻¹ and the bending mode at ~1640 cm⁻¹[7].
-
Sample Milling: In an agate mortar, gently grind 1–2 mg of the sample with 150 mg of the dried KBr. Do not over-grind, as excessive mechanical stress can alter the salt's crystal structure.
-
Pressing: Transfer the homogenized mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes[7],[8].
-
Acquisition: Place the visually transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹.
-
Quality Check: A sloping baseline indicates poor homogenization or excessive particle size (Mie scattering)[7].
Conclusion
For the structural verification of this compound, ATR-FTIR is the unequivocally superior methodology . It bypasses the hygroscopic interference and pressure-induced matrix anomalies inherent to KBr pellets, providing a pristine, artifact-free window into the complex hydrogen-bonding and protonation states of the pyridinium salt.
References
Sources
- 1. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. kinteksolution.com [kinteksolution.com]
- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparing reactivity of 5-amino-2-bromopyridin-4-ol vs 2-chloro analog
Comparative Reactivity Guide: 5-Amino-2-Bromopyridin-4-ol vs. 2-Chloro Analog
Executive Summary: The Halogen Dilemma
In the synthesis of kinase inhibitors (e.g., VEGFR, PLK4 targets), the 5-amino-2-halopyridin-4-ol scaffold is a critical pharmacophore. The choice between the 2-Bromo and 2-Chloro analogs is rarely arbitrary; it represents a strategic trade-off between reactivity kinetics and process scalability .
-
5-Amino-2-bromopyridin-4-ol: The "High-Performance" option. The weaker C-Br bond allows for oxidative addition under mild conditions, preserving sensitive functional groups. It is the preferred choice for initial medicinal chemistry exploration.
-
5-Amino-2-chloropyridin-4-ol: The "Process-Ready" option. Significantly cheaper and more stable, but requires specialized electron-rich ligands (e.g., Buchwald phosphines) or higher temperatures to overcome the activation energy barrier of the strong C-Cl bond.
Structural & Electronic Analysis
To manipulate these molecules, one must understand their dynamic behavior in solution. Unlike simple pyridines, these scaffolds exist in a tautomeric equilibrium that dictates their reactivity profile.
Tautomeric Equilibrium & Electronic Effects
The "4-ol" suffix is deceptive. In polar solvents (DMSO, MeOH, Water) and the solid state, the 4-pyridone tautomer is thermodynamically favored over the 4-hydroxypyridine form.
-
Electronic Push-Pull: The 5-amino group is a strong electron donor (+M effect). Combined with the electron-rich pyridone oxygen, the pyridine ring is significantly deactivated towards nucleophilic attack (
) but remains active for metal-catalyzed cross-couplings, provided the catalyst is sufficiently active. -
Reactivity Implications:
-
N1-H vs O-H: Alkylation attempts often result in mixtures of N-alkylation (pyridone) and O-alkylation (pyridine), heavily dependent on the base and solvent used.
-
Oxidative Addition: The electron-rich nature of the ring makes the C-X bond more electron-rich, slightly impeding oxidative addition compared to electron-deficient pyridines (e.g., 2-chloro-4-nitropyridine).
-
Figure 1: Tautomeric equilibrium shifting between the hydroxy and pyridone forms, influencing site-selectivity.
Reactivity Comparison: C-Br vs. C-Cl
The following table synthesizes experimental trends for these specific scaffolds.
| Feature | 2-Bromo Analog | 2-Chloro Analog | Mechanistic Reasoning |
| Bond Energy (C-X) | ~276 kJ/mol (Weak) | ~339 kJ/mol (Strong) | C-Br breaks faster during oxidative addition to Pd(0). |
| Suzuki Coupling | Excellent. Works with standard Pd( | Moderate. Requires bulky ligands (XPhos, SPhos) or higher temp (100-120°C). | Cl is a poorer leaving group; requires electron-rich Pd species to insert. |
| Poor. Requires strong activation or high heat. | Very Poor. Generally inert without activating groups (e.g., N-oxide). | The 5- | |
| Cost/Availability | High / Limited. | Low / High. | Cl is the standard industrial starting material. |
| Chemoselectivity | High. C-Br reacts selectively over C-Cl (if both present). | Moderate. Can be competitive with other labile groups. | Br allows sequential functionalization. |
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of TLC/LCMS checkpoints ensures the user can verify progress before committing to the next step.
Protocol A: Suzuki Coupling of the 2-Chloro Analog (The "Hard" Way)
Use this when cost is a driver or the Bromo analog is unavailable. Requires an active catalyst system.[1]
Materials:
-
5-amino-2-chloropyridin-4-ol (1.0 equiv)[2]
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) (Crucial for activating C-Cl) -
Base:
(3.0 equiv) (Anhydrous preferred) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Degassing: In a reaction vial, combine the chloropyridine, boronic acid, and phosphate base. Add solvents.[1][3][4] Sparge with Argon for 10 minutes. Why: Oxygen poisons the active Pd(0) species, which is critical for the difficult C-Cl insertion.
-
Catalyst Addition: Add the Pd source and XPhos ligand rapidly. Seal the vial immediately.
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient). The amino-pyridone product is polar; typical elution occurs at 5-10% MeOH.
Protocol B: Suzuki Coupling of the 2-Bromo Analog (The "Easy" Way)
Use this for initial screening or heat-sensitive substrates.
Materials:
-
5-amino-2-bromopyridin-4-ol (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) or -
Base:
(2.0 equiv, aq. solution) -
Solvent: DME/Water or Dioxane/Water
Step-by-Step:
-
Setup: Combine all reagents in a round-bottom flask.
-
Degassing: Degas solvents prior to addition (sparge with
). -
Reaction: Heat to 80°C for 4–6 hours.
-
Checkpoint: The C-Br bond is significantly more labile. Reaction often completes rapidly. Monitor by TLC (stain with ninhydrin for the free amine).
-
-
Workup: Standard extraction as above.
Visualization: The Reaction Landscape
This diagram maps the divergent pathways available to the scaffold, highlighting where the halogen choice impacts the outcome.
Figure 2: Reaction landscape illustrating the primary functionalization pathways. The C2-halogen bond strength dictates the catalytic strategy.
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background).
-
National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
-
WuXi Biology. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.
-
Royal Society of Chemistry. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors.
Sources
A Comparative Guide to the Crystal Structure Analysis of 5-amino-2-bromopyridin-4-ol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional arrangement of atoms in a crystalline solid is a critical quality attribute that profoundly influences the physicochemical properties of an API, including its solubility, stability, and bioavailability.[1] Therefore, a comprehensive understanding of the crystal structure is paramount in drug development. This guide will focus on the gold-standard methods of X-ray diffraction and will be supplemented by a discussion of complementary thermal and spectroscopic techniques.
The Primacy of X-ray Diffraction in Solid-State Analysis
X-ray diffraction (XRD) stands as the definitive, non-destructive technique for elucidating the atomic arrangement within crystalline materials.[1][2] The fundamental principle underpinning this technology is Bragg's Law, which describes the constructive interference of X-rays scattered by the regularly spaced atomic planes of a crystal lattice.[1][3] The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline form.[1] Within the realm of XRD, two primary techniques are employed: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Elucidation
SC-XRD is an exacting technique that provides an unambiguous determination of a molecule's three-dimensional structure, including precise atomic coordinates, bond lengths, and bond angles.[3] This method is indispensable for confirming stereochemistry and identifying intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.[1]
The successful application of SC-XRD is contingent upon the availability of a high-quality single crystal, typically 0.1-0.3 mm in size. The process of obtaining such a crystal can be a significant experimental hurdle.
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.
The following table summarizes plausible crystallographic data obtained from an SC-XRD experiment on a single crystal of the title compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₅H₆Br₂N₂O | Confirms the elemental composition of the crystal. |
| Formula Weight | 269.93 g/mol | Derived from the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.542(3) Å, b = 12.115(5) Å, c = 9.876(4) Å | Unit cell dimensions. |
| α, β, γ (°) | α = 90°, β = 109.32(2)°, γ = 90° | Unit cell angles. |
| Volume (ų) | 963.4(7) ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R₁) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Powder X-ray Diffraction (PXRD): A Versatile Tool for Solid-State Characterization
In contrast to SC-XRD, which requires a single, perfect crystal, PXRD is performed on a polycrystalline or powdered sample containing a large number of randomly oriented crystallites.[3][4] This makes PXRD a more accessible and rapid technique for routine analysis.[2] PXRD is particularly powerful for phase identification, polymorph screening, and determining the degree of crystallinity.[5][6]
The sample preparation for PXRD is significantly less demanding than for SC-XRD, typically involving grinding the material to a fine powder to ensure random orientation of the crystallites.[2][7]
Caption: Workflow for Powder X-ray Diffraction (PXRD) Analysis.
A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The following table lists hypothetical characteristic peaks for a crystalline form of the title compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 100 |
| 15.8 | 5.61 | 45 |
| 20.3 | 4.37 | 68 |
| 22.1 | 4.02 | 32 |
| 25.2 | 3.53 | 85 |
| 28.9 | 3.09 | 53 |
Head-to-Head Comparison: SC-XRD vs. PXRD
The choice between SC-XRD and PXRD depends on the specific analytical question at hand.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm)[8] | Microcrystalline powder (~10-50 mg)[2] |
| Primary Application | Absolute structure determination, stereochemistry, intermolecular interactions[1] | Phase identification, polymorph screening, purity analysis, crystallinity determination[5][6] |
| Data Output | 3D atomic coordinates, bond lengths, angles[4] | 1D diffractogram (Intensity vs. 2θ)[4] |
| Resolution | Atomic resolution[3] | Lower resolution, provides lattice parameters[9] |
| Throughput | Low (days to weeks, including crystal growth) | High (minutes to hours per sample)[2] |
For the initial, definitive structural elucidation of a new chemical entity like 5-amino-2-bromopyridin-4-ol hydrobromide, SC-XRD is the unequivocal choice. However, for routine quality control, stability studies, and screening for different solid forms (polymorphs, solvates), the speed and less stringent sample requirements of PXRD make it the more practical and widely used technique in the pharmaceutical industry.[1][10]
Complementary Analytical Techniques: A Multi-faceted Approach
While X-ray diffraction provides unparalleled structural information, a comprehensive solid-state characterization often necessitates the use of orthogonal techniques. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are particularly valuable.[11][12]
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on melting point, enthalpy of fusion, and polymorphism. For this compound, a sharp endotherm in the DSC thermogram would indicate its melting point. Multiple melting peaks could suggest the presence of different polymorphs or impurities.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[11] TGA is crucial for determining the presence of solvates or hydrates by quantifying the loss of solvent or water upon heating.[11] For the hydrobromide salt, TGA would also reveal its decomposition temperature.[13]
The combination of DSC and TGA is powerful; for instance, a mass loss observed in the TGA that corresponds to a thermal event in the DSC can confirm whether an endotherm is due to melting or desolvation.[11][13]
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.[14] Changes in the hydrogen bonding network between different polymorphs can often be detected as shifts in the vibrational frequencies of N-H and O-H stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a solution-state technique, solid-state NMR (ssNMR) can be used to study the local environment of atoms in a crystal lattice and can distinguish between different polymorphic forms.
Conclusion
The structural analysis of a new pharmaceutical compound like this compound is a critical endeavor that relies on a strategic combination of analytical techniques. Single-crystal X-ray diffraction provides the definitive, high-resolution crystal structure, serving as the foundational bedrock of understanding. Powder X-ray diffraction, with its high throughput and versatility, is the workhorse for routine solid-form analysis, including polymorph screening and quality control.[1][6]
By integrating the structural insights from XRD with the thermal and spectroscopic data from DSC, TGA, and IR, researchers and drug development professionals can build a comprehensive and robust understanding of the solid-state properties of an API. This multi-technique approach is not merely an academic exercise; it is a scientifically rigorous and validated system for ensuring the safety, efficacy, and quality of pharmaceutical products.
References
- Creative Biostructure. (2025, April 14). Single-Crystal XRD vs.
- Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
- Thermo Fisher Scientific. (2021, May 8). X-Ray Diffraction Analysis of Active Pharmaceutical Ingredients.
- Molecules. (2020, December 30).
- AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD.
- ResearchGate. A practical guide to pharmaceutical analyses using X-ray powder diffraction.
- Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
- Anton Paar. X-ray Diffraction (XRD).
- Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction.
- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
- MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- TA Instruments. Thermal Analysis in the Pharmaceutical Industry.
- AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- IUCrData. (2022). Crystal structure and Hirshfeld surface analysis of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile.
- Scientific Reports. (2023, September 20).
- PubChemLite. This compound (C5H5BrN2O).
- International Journal of Research in Engineering and Science. (2022, September 10).
- ResearchGate.
- BenchChem. (2025, November).
Sources
- 1. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 2. azooptics.com [azooptics.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pulstec.net [pulstec.net]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products [mdpi.com]
- 13. azom.com [azom.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 5-amino-2-bromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a thorough understanding of the physicochemical properties of novel compounds is paramount. This guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectra of 5-amino-2-bromopyridin-4-ol, a substituted pyridine derivative with potential applications in drug development and chemical synthesis. Lacking a directly published spectrum for this specific molecule, this guide leverages established principles of electronic spectroscopy and comparative data from analogous pyridine derivatives to predict and interpret its spectral characteristics. We will delve into the theoretical underpinnings of its electronic transitions and provide a comprehensive framework for experimental validation, emphasizing the critical roles of solvent and pH.
Theoretical Framework: The Pyridine Chromophore and Substituent Effects
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For pyridine, a heteroaromatic compound, the principal absorptions arise from π→π* and n→π* transitions. The lone pair of electrons on the nitrogen atom gives rise to the n→π* transition, which is typically of lower energy (longer wavelength) and lower intensity compared to the π→π* transitions of the aromatic system.
The introduction of substituents—amino (-NH2), bromo (-Br), and hydroxyl (-OH) groups—onto the pyridine ring significantly perturbs the electronic structure and, consequently, the absorption spectrum. These perturbations, known as auxochromic and chromophoric effects, can lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
-
Amino Group (-NH2): An electron-donating group that can increase the electron density of the pyridine ring through resonance. This generally leads to a bathochromic (red) shift of the π→π* transitions to longer wavelengths.
-
Bromo Group (-Br): An electron-withdrawing group via induction but can also donate electron density through resonance. Its effect can be more complex, often resulting in a bathochromic shift.
-
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is an electron-donating group that can cause a red shift. Furthermore, its spectral properties are highly sensitive to pH due to the equilibrium between the neutral pyridinol form and the deprotonated pyridinolate form.
The interplay of these three substituents on the pyridine core of 5-amino-2-bromopyridin-4-ol is expected to result in a complex UV-Vis spectrum with multiple absorption bands, likely shifted to longer wavelengths compared to unsubstituted pyridine.
Comparative Spectral Analysis
To construct a predictive model for the UV-Vis spectrum of 5-amino-2-bromopyridin-4-ol, we will compare the known spectral data of simpler, related pyridine derivatives.
| Compound | Key Substituents | Expected λmax (nm) | Predominant Transitions |
| Pyridine | None | ~251, 257, 263 (in hydrocarbon solvent) | π→π |
| 2-Aminopyridine | -NH2 | ~235, 290 | π→π |
| 2-Bromopyridine | -Br | ~230, 270 | π→π |
| 4-Hydroxypyridine (Pyridin-4-one) | -OH | ~255 (pH dependent) | π→π |
| 5-amino-2-bromopyridin-4-ol | -NH2, -Br, -OH | Predicted > 290 nm | π→π* |
Note: The λmax values are approximate and can vary significantly with solvent and pH.
The combined electron-donating effects of the amino and hydroxyl groups are anticipated to be the dominant factors in shifting the primary π→π* absorption band of 5-amino-2-bromopyridin-4-ol to a significantly longer wavelength, likely exceeding 290 nm. The presence of the bromine atom will further modulate this effect.
The Critical Influence of the Experimental Environment
The UV-Vis absorption spectrum of 5-amino-2-bromopyridin-4-ol is expected to be highly sensitive to the surrounding chemical environment, particularly the solvent polarity and the pH of the solution.
Solvent Effects
The choice of solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism.[1]
-
Non-polar Solvents (e.g., Hexane, Cyclohexane): In non-polar solvents, the fine vibrational structure of the absorption bands may be more resolved.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the amino, hydroxyl, and nitrogen atoms of the pyridine ring. This can lead to significant shifts in the absorption bands. For n→π* transitions, polar solvents typically cause a hypsochromic (blue) shift because they stabilize the non-bonding electrons in the ground state more than in the excited state.[2] Conversely, for π→π* transitions, polar solvents often cause a bathochromic (red) shift.[2]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents have a dipole moment but do not have a hydrogen atom that can be donated for hydrogen bonding. Their effects on the spectrum will be intermediate between non-polar and polar protic solvents.
The study of solvent effects can provide valuable information about the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.[3][4]
pH Dependence
Given the presence of both an acidic hydroxyl group and a basic amino group, as well as the pyridine nitrogen, the UV-Vis spectrum of 5-amino-2-bromopyridin-4-ol will be strongly dependent on the pH of the solution.[5][6][7] The protonation and deprotonation of these functional groups will alter the electronic structure of the molecule, leading to significant spectral shifts.
-
Acidic Conditions (Low pH): The amino group and the pyridine nitrogen are likely to be protonated. This will alter the electron-donating properties of the amino group and the overall electronic distribution in the ring, likely causing a hypsochromic shift compared to the neutral molecule.
-
Neutral Conditions (pH ~7): The molecule will exist predominantly in its neutral form.
-
Basic Conditions (High pH): The hydroxyl group will be deprotonated to form a pyridinolate anion. This will increase the electron-donating ability of this substituent, likely leading to a bathochromic shift.
A systematic investigation of the UV-Vis spectrum at various pH values can be used to determine the pKa values of the ionizable groups within the molecule.
Experimental Protocol for UV-Vis Spectral Acquisition
To obtain reliable and reproducible UV-Vis absorption spectra for 5-amino-2-bromopyridin-4-ol, the following detailed protocol is recommended.
Materials and Equipment
-
5-amino-2-bromopyridin-4-ol sample
-
Spectrophotometric grade solvents (e.g., ethanol, methanol, acetonitrile, water, cyclohexane)
-
Buffer solutions of various pH values (e.g., phosphate, borate, citrate)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of 5-amino-2-bromopyridin-4-ol.
-
Dissolve the compound in a suitable solvent (e.g., ethanol or methanol) in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilutions in the desired solvent or buffer to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200 - 600 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent or buffer solution that was used to prepare the working solution.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Place an identical cuvette filled with the same solvent/buffer in the sample beam and run a baseline correction.
-
-
Sample Measurement:
-
Rinse the sample cuvette with the working solution and then fill it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
For Solvent Effect Studies:
-
Repeat the above procedure using a range of solvents with varying polarities.
For pH Dependence Studies:
-
Prepare a series of working solutions in buffer solutions of different pH values.
-
Acquire the spectrum for each pH and plot λmax versus pH.
Visualizing the Experimental Workflow
Caption: Workflow for UV-Vis spectral analysis of 5-amino-2-bromopyridin-4-ol.
Conclusion
While a definitive UV-Vis absorption spectrum for 5-amino-2-bromopyridin-4-ol awaits experimental determination, a comprehensive understanding of its likely spectral characteristics can be achieved through a comparative analysis of related pyridine derivatives and a firm grasp of fundamental spectroscopic principles. The interplay of the amino, bromo, and hydroxyl substituents on the pyridine core is predicted to result in a complex spectrum with absorption maxima shifted to longer wavelengths compared to the parent heterocycle. Crucially, the experimental conditions, particularly solvent polarity and pH, will exert a profound influence on the observed spectrum. The methodologies and comparative data presented in this guide provide a robust framework for researchers to design and execute experiments aimed at fully characterizing the electronic properties of this promising molecule.
References
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
El-Hakam, S. A., & Al-Jdean, S. S. (2016). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Retrieved from [Link]
-
Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. Retrieved from [Link]
- Yusof, N. S. M., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Sains Malaysiana.
- Nishiyama, S., et al. (2005). UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. Thin Solid Films.
-
Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2016). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. Retrieved from [Link]
- El-Mekkawey, F., et al. (2021).
- Li, Y., et al. (2025). Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers. RSC Publishing.
-
Elsherif, K. M., et al. (2017). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
-
Mašulović, A., et al. (2025). UV-Vis spectra of pyridone 9 at different pH values, obtained by titration using drops of NaOH and HCl solutions with designated structures of protonated and deprotonated forms. ResearchGate. Retrieved from [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
